Mmp-9-IN-4
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H19F3N4O6 |
|---|---|
Molecular Weight |
564.5 g/mol |
IUPAC Name |
N-[2-(4-nitroanilino)-1-(4-nitrophenyl)-2-oxoethyl]-N-phenyl-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C28H19F3N4O6/c29-28(30,31)20-10-6-19(7-11-20)27(37)33(22-4-2-1-3-5-22)25(18-8-14-23(15-9-18)34(38)39)26(36)32-21-12-16-24(17-13-21)35(40)41/h1-17,25H,(H,32,36) |
InChI Key |
GDBNAEMVDGQOCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Off-Target Profile of Mmp-9-IN-4: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the biological targets of Mmp-9-IN-4 beyond its primary target, Matrix Metalloproteinase-9 (MMP-9). The document is intended for researchers, scientists, and drug development professionals interested in the selectivity and polypharmacology of this potent inhibitor.
Executive Summary
This compound is a potent inhibitor of MMP-9 with a reported IC50 of 7.46 nM. However, further investigation has revealed a significant off-target activity against AKT , a key serine/threonine kinase involved in cell survival, proliferation, and metabolism. This dual inhibitory action contributes to the compound's cytotoxic and pro-apoptotic effects observed in various cancer cell lines. This guide summarizes the quantitative data on its targets, details the experimental protocols used for these assessments, and visualizes the implicated signaling pathways.
Biological Targets of this compound
The known biological targets of this compound are summarized in the table below, highlighting its dual activity.
| Target | IC50 (nM) | Target Class |
| MMP-9 | 7.46 | Metalloproteinase |
| AKT | 8.82 | Kinase |
Data sourced from MedChemExpress and corroborated by the primary research publication by Ayoup et al.[1][2]
Beyond these specific targets, this compound has demonstrated biological activity in various cellular contexts:
-
Cytotoxicity: It exhibits cytotoxic effects against a panel of human cell lines, including normal lung fibroblasts (Wi-38) and cancer cell lines such as breast cancer (MCF-7), murine leukemia (NFS-60), and hepatocellular carcinoma (HepG-2).[1]
-
Apoptosis Induction: The compound induces apoptosis in MCF-7, NFS-60, and HepG-2 cells.[1]
-
Caspase Activation: Significant activation of caspase 3/7, key executioner caspases in the apoptotic cascade, is observed in MCF-7, NFS-60, and HepG-2 cells upon treatment with this compound.[1]
-
Cell Migration Inhibition: this compound effectively inhibits the migration of HepG-2 cells.[1]
-
Antibacterial Activity: The compound shows antibacterial activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 1.814 µM.[1]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of this compound's biological activity.
In Vitro Kinase Assay (AKT)
The inhibitory activity of this compound against AKT kinase was likely determined using a luminescence-based kinase assay. A general protocol for such an assay is as follows:
-
Reagents: Recombinant human AKT protein, kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), ATP, and a suitable substrate (e.g., a peptide with a recognition sequence for AKT). A commercial kit such as the ADP-Glo™ Kinase Assay is often employed.
-
Procedure:
-
The kinase reaction is set up in a multi-well plate.
-
Serial dilutions of this compound are pre-incubated with the AKT enzyme in the kinase buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The amount of ADP produced, which is proportional to the kinase activity, is measured by adding a reagent that converts ADP to ATP, followed by the addition of a luciferase/luciferin reagent to generate a luminescent signal.
-
The luminescent signal is read using a plate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
The cytotoxic effects of this compound on various cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Wi-38, MCF-7, NFS-60, and HepG-2 cells are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for a further 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Apoptosis (Annexin V/PI) Assay
The induction of apoptosis by this compound was quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment: Cells (e.g., MCF-7, NFS-60, HepG-2) are treated with this compound at the desired concentrations and for the appropriate time.
-
Staining:
-
After treatment, both adherent and floating cells are collected and washed with cold PBS.
-
The cells are then resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15-20 minutes.
-
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells in the treated samples is compared to that in the untreated controls.
Caspase-3/7 Activation Assay
The activation of executioner caspases 3 and 7 was measured using a luminescent assay, such as the Caspase-Glo® 3/7 Assay.
-
Cell Plating and Treatment: Cells are seeded in a white-walled 96-well plate and treated with this compound.
-
Assay Procedure:
-
The Caspase-Glo® 3/7 reagent, which contains a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin), is added directly to the cells in each well.
-
The plate is mixed and incubated at room temperature for 1-2 hours. During this time, the reagent lyses the cells, and active caspase-3/7 cleaves the substrate, releasing aminoluciferin.
-
The released aminoluciferin is then used by luciferase to generate a luminescent signal.
-
The luminescence is measured with a plate-reading luminometer.
-
-
Data Analysis: The luminescent signal, which is proportional to the amount of active caspase-3/7, is compared between treated and untreated cells.
Cell Migration (Transwell) Assay
The inhibitory effect of this compound on cell migration was evaluated using a Transwell chamber assay.
-
Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Cell Seeding: HepG-2 cells, pre-treated with this compound, are seeded into the upper chamber in a serum-free medium.
-
Incubation: The plate is incubated for a period that allows for cell migration through the porous membrane (e.g., 24 hours).
-
Staining and Visualization:
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
The migrated cells on the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet).
-
The stained cells are then visualized and counted under a microscope.
-
-
Data Analysis: The number of migrated cells in the treated groups is compared to the number in the untreated control group to determine the percentage of migration inhibition.
Signaling Pathways and Logical Relationships
The dual inhibition of MMP-9 and AKT by this compound suggests a multi-pronged mechanism of action, particularly in the context of cancer. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
References
- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Battle tactics against MMP-9; discovery of novel non-hydroxamate MMP-9 inhibitors endowed with PI3K/AKT signaling attenuation and caspase 3/7 activation via Ugi bis-amide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Mmp-9-IN-4: A Technical Guide to its Role in Extracellular Matrix Remodeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The extracellular matrix (ECM) is a dynamic, non-cellular network providing structural and biochemical support to surrounding cells. Its constant and controlled remodeling is crucial for physiological processes like development, wound healing, and tissue homeostasis.[1][2] Matrix metalloproteinases (MMPs) are the primary enzymes responsible for this remodeling, and their dysregulation is implicated in numerous pathologies, including cancer, cardiovascular diseases, and inflammatory disorders.[3][4]
Among the MMP family, MMP-9 (Gelatinase B) is a key enzyme that degrades type IV collagen, a major component of basement membranes, thereby playing a central role in processes requiring cell migration and tissue invasion, such as tumor metastasis and angiogenesis.[5][6] This has made MMP-9 a significant therapeutic target. Mmp-9-IN-4 is a novel, potent, and non-hydroxamate inhibitor of MMP-9, which also exhibits inhibitory activity against the PI3K/AKT signaling pathway, another critical pathway in cell survival and proliferation.[7] This guide provides a comprehensive technical overview of this compound, its mechanism of action, and its pivotal role in modulating ECM remodeling, supported by quantitative data, experimental protocols, and pathway visualizations.
This compound: Potency and Specificity
This compound is a small molecule inhibitor designed to interact with the MMP-9 active site. Its efficacy has been quantified through various in vitro assays, demonstrating potent inhibition of both its primary target, MMP-9, and the related signaling kinase, AKT.[7] Furthermore, its cytotoxic effects have been evaluated across several cancer cell lines.[7]
In Vitro Inhibitory Activity
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency. For this compound, these values highlight its strong activity against its intended targets.
| Target | IC₅₀ Value | Reference |
| MMP-9 | 7.46 nM | [7] |
| AKT | 8.82 nM | [7] |
Cellular Cytotoxicity
The cytotoxic potential of this compound has been assessed in multiple cell lines, revealing its efficacy in inducing cell death, a crucial aspect for its potential application in oncology.
| Cell Line | Cell Type | IC₅₀ Value (72h incubation) | Reference |
| Wi-38 | Normal Human Lung Fibroblast | 374 nM | [7] |
| MCF-7 | Human Breast Adenocarcinoma | 3.6 nM | [7] |
| NFS-60 | Murine Myeloid Leukemia | 3.61 nM | [7] |
| HepG-2 | Human Liver Carcinoma | 2.2 nM | [7] |
Mechanism of Action and Role in ECM Remodeling
MMP-9's primary role in ECM remodeling is the degradation of ECM components, which is a prerequisite for cell migration and invasion.[8] It cleaves substrates like type IV collagen, laminin, and proteoglycans, breaking down tissue barriers.[6][9] By potently inhibiting MMP-9, this compound directly prevents this degradation. This has profound implications for pathological processes:
-
Inhibition of Cell Migration: In an in vitro study, this compound at a concentration of 2.2 nM inhibited the migration of HepG-2 liver cancer cells by 93.77%.[7]
-
Induction of Apoptosis: The compound has been shown to induce apoptosis and significant activation of caspases 3/7 in MCF-7, NFS-60, and HepG-2 cells at nanomolar concentrations.[7]
-
Dual Pathway Attenuation: Beyond direct MMP-9 inhibition, this compound also attenuates the PI3K/AKT signaling pathway.[7] This pathway is a central regulator of cell survival, proliferation, and angiogenesis. Its inhibition complements the effects of blocking MMP-9, leading to a more comprehensive anti-tumor and anti-remodeling effect.
The logical relationship between this compound and ECM remodeling is a direct cascade of inhibition.
Figure 1: Logical flow of this compound's inhibitory action on ECM remodeling.
MMP-9 Signaling Pathways and this compound Intervention
MMP-9 expression and activity are regulated by a complex network of signaling pathways initiated by growth factors, cytokines, and cell-matrix interactions.[1] Key pathways like the PI3K/Akt and Ras-MAPK cascades are often upstream, leading to the transcription and secretion of MMP-9. Once active, MMP-9 not only degrades the ECM but also releases and activates sequestered growth factors like VEGF and TGF-β, creating a feed-forward loop that promotes further remodeling.[3][5]
This compound intervenes at two critical points: it directly inhibits the enzymatic activity of secreted MMP-9 and simultaneously suppresses the intracellular PI3K/Akt pathway, which can reduce MMP-9 expression and promote apoptosis.[7]
Figure 2: MMP-9 signaling and dual intervention points of this compound.
Key Experimental Protocols
Evaluating the efficacy of an MMP-9 inhibitor like this compound involves a series of standardized in vitro assays.
MMP-9 Enzymatic Activity Assay (Fluorogenic Substrate)
This assay directly measures the enzymatic activity of MMP-9 and its inhibition by the test compound.
-
Reagents & Materials:
-
Recombinant human MMP-9 (activated).
-
This compound (or other inhibitors).
-
Fluorogenic MMP-9 substrate (e.g., DQ-Gelatin).
-
Assay Buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂).
-
96-well microplate (black, clear bottom).
-
Fluorometric plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of activated MMP-9 to each well.
-
Add the varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint (e.g., 60 minutes) at the appropriate excitation/emission wavelengths.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value by nonlinear regression.
-
Cell Invasion Assay (Transwell/Boyden Chamber)
This assay assesses the ability of a compound to block cancer cell invasion through a basement membrane mimic.
-
Reagents & Materials:
-
Cancer cell line (e.g., HepG-2).
-
Transwell inserts (8 µm pore size).
-
Matrigel (or other basement membrane extract).
-
Cell culture medium, fetal bovine serum (FBS) as a chemoattractant.
-
This compound.
-
Staining solution (e.g., Crystal Violet).
-
-
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Starve cells in a serum-free medium for 12-24 hours.
-
Harvest and resuspend the cells in a serum-free medium containing various concentrations of this compound (and a vehicle control).
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab.
-
Fix the invading cells on the bottom surface of the membrane with methanol and stain with Crystal Violet.
-
Elute the dye and measure the absorbance, or count the stained cells under a microscope.
-
Quantify the reduction in invasion compared to the control.
-
The general workflow for evaluating an inhibitor like this compound follows a logical progression from enzymatic to cellular and potentially in vivo models.
Figure 3: A generalized experimental workflow for characterizing this compound.
Conclusion and Future Directions
This compound emerges as a potent dual-action inhibitor, targeting both the enzymatic activity of MMP-9 and the pro-survival PI3K/AKT signaling cascade.[7] Its ability to significantly block cell migration and induce apoptosis at nanomolar concentrations underscores its potential as a therapeutic agent in diseases characterized by pathological ECM remodeling, particularly cancer.[7] The quantitative data and established experimental protocols provide a solid foundation for further investigation.
Future research should focus on elucidating its selectivity profile across the broader MMP family, determining its pharmacokinetic and pharmacodynamic properties in preclinical in vivo models, and exploring its efficacy in other MMP-9-driven pathologies such as fibrosis and neuroinflammation. The dual-inhibitory mechanism offers a promising strategy to overcome the limitations faced by earlier, less specific MMP inhibitors and may provide a more robust therapeutic outcome.
References
- 1. Agonist-Biased Signaling via Matrix Metalloproteinase-9 Promotes Extracellular Matrix Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MMP-9 Signaling Pathways That Engage Rho GTPases in Brain Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]
Mmp-9-IN-4: A Dual Inhibitor of MMP-9 and the AKT Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Mmp-9-IN-4 is a novel, non-hydroxamate small molecule inhibitor that has demonstrated potent dual activity against both Matrix Metalloproteinase-9 (MMP-9) and the serine/threonine kinase AKT (also known as Protein Kinase B). This dual-action mechanism presents a compelling therapeutic strategy, particularly in oncology, where both MMP-9 and the PI3K/AKT signaling pathway are frequently dysregulated and contribute to tumor progression, invasion, and metastasis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the enzymatic activity of both MMP-9 and AKT. Unlike traditional hydroxamate-based MMP inhibitors, which often suffer from poor selectivity and off-target effects, this compound was developed as a non-hydroxamate inhibitor. Its design is based on a bis-amide scaffold, which allows for specific interactions with the target proteins.
The inhibition of MMP-9 by this compound prevents the degradation of the extracellular matrix (ECM), a crucial step in cancer cell invasion and metastasis. Concurrently, the inhibition of AKT, a central node in the PI3K/AKT/mTOR signaling pathway, leads to the attenuation of downstream signaling cascades that promote cell survival, proliferation, and growth. The dual inhibition of both these key targets suggests that this compound may offer a synergistic anti-cancer effect by simultaneously targeting both the tumor microenvironment and intracellular survival pathways.
Data Presentation
The inhibitory activity of this compound against MMP-9 and AKT, as well as its cytotoxic effects on various cell lines, have been quantified and are summarized in the table below.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| MMP-9 | Enzymatic Assay | 7.46 nM | [1] |
| AKT | Kinase Assay | 8.82 nM | [1] |
| MCF-7 (Human breast adenocarcinoma) | Cytotoxicity (MTT) | 3.6 nM | [1] |
| NFS-60 (Murine myeloid leukemia) | Cytotoxicity (MTT) | 3.61 nM | [1] |
| HepG-2 (Human liver carcinoma) | Cytotoxicity (MTT) | 2.2 nM | [1] |
| Wi-38 (Human lung fibroblast - normal) | Cytotoxicity (MTT) | 374 nM | [1] |
Signaling Pathway Analysis
The following diagram illustrates the dual inhibitory effect of this compound on the AKT signaling pathway and its downstream consequences, as well as its direct inhibition of MMP-9.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary literature for the characterization of this compound.
MMP-9 Enzymatic Assay
This assay is used to determine the in vitro inhibitory activity of this compound against the MMP-9 enzyme.
-
Principle: The assay measures the cleavage of a fluorescently labeled peptide substrate by MMP-9. In the presence of an inhibitor, the rate of cleavage is reduced, leading to a decrease in the fluorescent signal.
-
Materials:
-
Recombinant human MMP-9 enzyme
-
MMP-9 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add a fixed concentration of recombinant human MMP-9 to each well of the microplate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MMP-9 fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence versus time curve).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
AKT Kinase Assay
This assay quantifies the inhibitory effect of this compound on the kinase activity of AKT.
-
Principle: A radiometric or fluorescence-based assay is used to measure the transfer of a phosphate group from ATP to a specific AKT substrate. Inhibition of AKT by this compound results in a decreased phosphorylation of the substrate.
-
Materials:
-
Recombinant human AKT enzyme
-
AKT substrate (e.g., a peptide or protein substrate like GSK3)
-
ATP (radiolabeled [γ-32P]ATP for radiometric assay or unlabeled for fluorescence-based assays)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or fluorescence plate reader and specific antibodies (for fluorescence-based assays like HTRF or AlphaScreen).
-
-
Procedure (Radiometric Example):
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
To each well, add the recombinant AKT enzyme, the AKT substrate, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity of the phosphorylated substrate on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the data as described for the MMP-9 assay.
-
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effects of this compound on cancer and normal cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cell lines of interest (e.g., MCF-7, HepG-2, Wi-38)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Spectrophotometer (microplate reader)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.
-
Conclusion
This compound represents a promising class of dual inhibitors with potent activity against both MMP-9 and the AKT signaling pathway. The provided data and experimental protocols offer a foundational resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound. Its dual mechanism of action, targeting both the tumor microenvironment and key intracellular survival pathways, warrants further exploration in preclinical and potentially clinical settings for the treatment of various malignancies.
References
An In-Depth Technical Guide to the Therapeutic Potential of Mmp-9-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mmp-9-IN-4, a potent and selective inhibitor of Matrix Metalloproteinase-9 (MMP-9). This compound has demonstrated significant therapeutic potential in preclinical studies, primarily in the context of cancer, through its dual inhibitory action on MMP-9 and the PI3K/AKT signaling pathway. This document details the quantitative data, experimental protocols, and relevant biological pathways associated with this compound, offering a valuable resource for researchers and drug development professionals.
Core Compound Activity
This compound is a non-hydroxamate small molecule inhibitor that has shown high efficacy in targeting MMP-9. Its inhibitory activities have been quantified, demonstrating potent action against both its primary target, MMP-9, and a key signaling molecule, AKT.
| Target | IC50 Value |
| MMP-9 | 7.46 nM[1] |
| AKT | 8.82 nM[1] |
| Table 1: Inhibitory activity of this compound. |
In Vitro Cellular Effects
The therapeutic potential of this compound has been evaluated across various cancer cell lines, revealing significant cytotoxic, pro-apoptotic, and anti-migratory effects.
Cytotoxicity
This compound exhibits potent cytotoxic effects against a panel of human cancer cell lines, as well as a normal fibroblast cell line for selectivity assessment. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment.
| Cell Line | Cell Type | IC50 Value |
| MCF-7 | Breast Cancer | 3.6 nM[1] |
| NFS-60 | Myeloid Leukemia | 3.61 nM[1] |
| HepG-2 | Liver Cancer | 2.2 nM[1] |
| Wi-38 | Normal Lung Fibroblast | 374 nM[1] |
| Table 2: Cytotoxicity of this compound in various cell lines. |
Induction of Apoptosis and Caspase Activation
Treatment with this compound has been shown to induce apoptosis in cancer cells. This is accompanied by a significant activation of effector caspases 3 and 7, key mediators of programmed cell death.
| Cell Line | Apoptosis Induction (Concentration) | Caspase 3/7 Activation (Concentration) |
| MCF-7 | Induced at 3.6 nM[1] | Significant activation at 3.6 nM[1] |
| NFS-60 | Induced at 3.61 nM[1] | Significant activation at 3.61 nM[1] |
| HepG-2 | Induced at 2.2 nM[1] | Significant activation at 2.2 nM[1] |
| Table 3: Pro-apoptotic and caspase-activating effects of this compound. |
Inhibition of Cell Migration
A critical aspect of cancer metastasis is the ability of tumor cells to migrate. This compound has demonstrated a potent ability to inhibit the migration of cancer cells.
| Cell Line | Concentration | Inhibition of Cell Migration |
| HepG-2 | 2.2 nM | 93.77%[1] |
| Table 4: Anti-migratory effect of this compound. |
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been found to possess antibacterial activity.
| Bacteria | MIC Value |
| E. coli | 1.814 µM[1] |
| Table 5: Antibacterial activity of this compound. |
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects through the modulation of key signaling pathways involved in cell survival, proliferation, and invasion. The dual inhibition of MMP-9 and the PI3K/AKT pathway is a cornerstone of its mechanism of action.
Experimental Protocols
This section provides an overview of the methodologies employed in the characterization of this compound, based on standard laboratory procedures.
Synthesis of this compound
This compound is synthesized via a multi-component Ugi bis-amide reaction. This combinatorial approach allows for the efficient assembly of complex molecules from simple starting materials (p-nitrophenyl isonitrile, acids, amines, and aldehydes) in a single step.
References
Methodological & Application
Application Notes and Protocols for MMP-9-IN-4 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the in vitro evaluation of MMP-9-IN-4, a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9). The provided methodologies cover enzymatic activity assays and data presentation guidelines to facilitate the assessment of this inhibitor's efficacy and cellular effects.
Introduction
Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of extracellular matrix components. Its dysregulation is implicated in various pathological processes, including tumor invasion, metastasis, and inflammation. This compound has emerged as a significant inhibitor of MMP-9, demonstrating potent activity in preclinical studies.[1] This document outlines the necessary protocols for the in vitro characterization of this compound.
Data Presentation
The inhibitory activity and cytotoxic effects of this compound are summarized in the tables below. This quantitative data provides a clear comparison of its potency against its primary target, MMP-9, its off-target effects on AKT, and its impact on various cell lines.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| MMP-9 | 7.46[1] |
| AKT | 8.82[1] |
Table 2: Cytotoxicity of this compound (72h incubation)
| Cell Line | Cell Type | IC50 (nM) |
| Wi-38 | Normal Human Lung Fibroblast | 374[1] |
| MCF-7 | Human Breast Adenocarcinoma | 3.6[1] |
| NFS-60 | Murine Myeloid Leukemia | 3.61[1] |
| HepG-2 | Human Liver Cancer | 2.2[1] |
Experimental Protocols
Fluorometric MMP-9 Inhibitor Screening Assay
This protocol details a fluorometric method for screening MMP-9 inhibitors like this compound. The assay relies on the cleavage of a FRET-based MMP-9 substrate, which results in a detectable fluorescent signal.
Materials:
-
Recombinant human pro-MMP-9
-
p-Aminophenylmercuric Acetate (APMA)
-
MMP-9 Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Fluorogenic MMP-9 substrate (e.g., Mca-PLGL-Dpa-AR-NH₂)
-
This compound
-
96-well white flat-bottom plate
-
Fluorescence plate reader (Ex/Em = 325/393 nm)
Procedure:
-
Reagent Preparation:
-
Pro-MMP-9 Activation: Activate pro-MMP-9 to its active form by incubating with APMA (final concentration 1 mM) for 1 hour at 37°C.[2]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with MMP-9 Assay Buffer to obtain a range of desired inhibitor concentrations.
-
Substrate Solution: Prepare the fluorogenic MMP-9 substrate in MMP-9 Assay Buffer at the recommended concentration (e.g., 10 µM).
-
-
Assay Protocol:
-
Enzyme Control (EC): To a well, add diluted active MMP-9 and MMP-9 Assay Buffer.
-
Inhibitor Samples (S): To separate wells, add diluted active MMP-9 and the various dilutions of this compound.
-
Background Control (BC): To a well, add only MMP-9 Assay Buffer.
-
Solvent Control (SC): If concerned about the effect of the solvent, prepare a control with the same final concentration of the solvent (e.g., DMSO) used for the inhibitor.
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the MMP-9 substrate solution to all wells.
-
Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
MMP-9 Inhibitor Screening Workflow
The following diagram illustrates the general workflow for screening potential MMP-9 inhibitors.
Caption: Workflow for in vitro screening of MMP-9 inhibitors.
MMP-9 Signaling Pathway
This diagram outlines the key signaling pathways that regulate MMP-9 expression and are subsequently inhibited by compounds like this compound.
Caption: Simplified MMP-9 signaling pathway and points of inhibition by this compound.
References
Application Note: Development of a Cell-Based Assay for the Evaluation of Mmp-9-IN-4, a Novel MMP-9 Inhibitor
For Research Use Only.
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase critical in the remodeling of the extracellular matrix (ECM).[1][2] Its enzymatic activity is implicated in various physiological processes, including embryonic development, wound healing, and angiogenesis.[3][4] However, dysregulated MMP-9 activity is a hallmark of numerous pathological conditions such as cancer metastasis, neuroinflammatory diseases, and cardiovascular disorders.[5][6] This makes MMP-9 a compelling therapeutic target for drug development.
MMP-9 exerts its effects through the degradation of ECM components like type IV and V collagen and elastin, and by modulating the activity of signaling molecules such as cytokines and growth factors.[1][2][7] Its expression and activity are tightly regulated by various signaling pathways, including those involving NF-κB, TGF-β, and MAP kinases.[8][9][10]
This application note provides a detailed protocol for a robust cell-based assay to characterize the inhibitory potential of Mmp-9-IN-4, a novel small molecule inhibitor of MMP-9. The described methodologies are designed for researchers in drug discovery and development to assess the efficacy and potency of MMP-9 inhibitors in a cellular context.
This compound: A Novel Inhibitor
This compound is a novel investigational inhibitor of MMP-9. Its precise mechanism of action is under investigation, but it is hypothesized to interact with the catalytic zinc ion in the active site of MMP-9, thereby preventing the degradation of its substrates.[5] The following protocols are designed to quantify the inhibitory effect of this compound on MMP-9 activity in a cell-based system.
Signaling Pathway of MMP-9 Activation and Inhibition
The diagram below illustrates a simplified signaling pathway leading to MMP-9 expression and the subsequent inhibition by this compound. Various extracellular stimuli, such as growth factors and pro-inflammatory cytokines, can trigger intracellular signaling cascades that converge on transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of the MMP-9 gene. Once synthesized and secreted, MMP-9 can be activated and proceed to degrade ECM components. This compound is designed to block this final enzymatic step.
References
- 1. assaygenie.com [assaygenie.com]
- 2. mdpi.com [mdpi.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. MMP9 - Wikipedia [en.wikipedia.org]
- 7. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MMP-9-IN-4 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of the extracellular matrix (ECM), a process integral to cancer progression, invasion, and metastasis.[1][2][3] Elevated expression of MMP-9 is frequently observed in various malignancies and is often correlated with a poor prognosis.[2] This makes MMP-9 a compelling target for anticancer therapies.[2] MMP-9-IN-4 is a potent and selective inhibitor of MMP-9, also demonstrating inhibitory effects on the PI3K/Akt signaling pathway, a critical cascade for cell survival and proliferation. These application notes provide detailed protocols for utilizing this compound to investigate its effects on cancer cell lines.
Mechanism of Action
MMP-9 facilitates cancer cell invasion and metastasis by degrading components of the ECM, primarily type IV collagen, a major constituent of the basement membrane. The activity of MMP-9 is implicated in several signaling pathways that promote cancer progression, including the EGFR, ERK, AKT, and FAK pathways.[1] this compound exerts its anticancer effects through the dual inhibition of MMP-9's enzymatic activity and the PI3K/Akt signaling pathway. This dual inhibition can lead to decreased cell viability, induction of apoptosis, and reduced cell migration and invasion.
Data Presentation
Quantitative Data Summary of this compound
| Cell Line | Cell Type | Assay | Parameter | Value |
| MCF-7 | Human Breast Adenocarcinoma | Cytotoxicity | IC50 | 3.6 nM |
| NFS-60 | Murine Myeloid Leukemia | Cytotoxicity | IC50 | 3.61 nM |
| HepG-2 | Human Liver Carcinoma | Cytotoxicity | IC50 | 2.2 nM |
| Wi-38 | Human Fetal Lung Fibroblast (Normal) | Cytotoxicity | IC50 | 374 nM |
| HepG-2 | Human Liver Carcinoma | Cell Migration | Inhibition | 93.77% at 2.2 nM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should bracket the expected IC50 value (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[5][6]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment.
-
Treat the cells with various concentrations of this compound (e.g., based on IC50 values) and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization, including the floating cells from the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8]
Cell Migration and Invasion Assay (Transwell Assay)
This protocol measures the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free medium and medium with 10% FBS (chemoattractant)
-
This compound (stock solution in DMSO)
-
24-well Transwell plates with 8 µm pore size inserts
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet stain
Procedure:
-
For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.[9]
-
Seed 5 x 10^4 to 1 x 10^5 cells in 200 µL of serum-free medium, with or without this compound at desired concentrations, into the upper chamber of the inserts.
-
Add 600 µL of medium containing 10% FBS to the lower chamber.
-
Incubate for 12-48 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and express them as a percentage of the control.
Western Blotting for Akt Signaling Pathway
This protocol is to analyze the effect of this compound on the phosphorylation of Akt.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt and total-Akt (typically at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (typically at 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
Visualizations
Caption: Signaling pathway of MMP-9 and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in cancer cell lines.
References
- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. bio-rad.com [bio-rad.com]
Application of MMP-9-IN-4 in Cardiovascular Disease Models: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical regulator of extracellular matrix (ECM) remodeling. In the context of cardiovascular disease, dysregulated MMP-9 activity is implicated in the pathogenesis of a range of conditions, including atherosclerosis, myocardial infarction (MI), and heart failure.[1][2][3][4] Its roles in inflammation, fibrosis, and plaque instability make it a compelling therapeutic target.[3][5][6] MMP-9-IN-4 is a potent inhibitor of MMP-9, and while its direct application in cardiovascular models is not yet extensively documented in publicly available literature, its inhibitory profile suggests significant potential for investigating the therapeutic effects of selective MMP-9 inhibition in preclinical cardiovascular research. This document provides a comprehensive overview of the potential applications of this compound in relevant cardiovascular disease models, including detailed, generalized experimental protocols based on studies with other selective MMP-9 inhibitors.
Mechanism of Action
MMP-9 contributes to cardiovascular pathology through several mechanisms. It degrades ECM components like collagen and elastin, contributing to adverse cardiac remodeling and plaque rupture.[2][3][6] MMP-9 also processes various signaling molecules, including cytokines and chemokines, thereby modulating inflammation and angiogenesis.[1][7] By inhibiting MMP-9, this compound is expected to mitigate these detrimental effects, offering a potential therapeutic strategy to preserve cardiac function and stability.
Quantitative Data
While specific in vivo data for this compound in cardiovascular models is not yet available, the following table summarizes its known inhibitory concentrations, which are crucial for dose-response studies.
| Compound | Target | IC50 | Cell-Based Activity | Reference |
| This compound | MMP-9 | 7.46 nM | Induces apoptosis in various cancer cell lines. | Medchemexpress |
| AKT | 8.82 nM | Medchemexpress |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving MMP-9 in cardiovascular disease and a general workflow for evaluating a selective MMP-9 inhibitor in a preclinical model of myocardial infarction.
Caption: MMP-9 signaling cascade in cardiovascular disease.
References
- 1. MMP-9 signaling in the left ventricle following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMP9 inhibition increases autophagic flux in chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Frontiers | Matrix metallopeptidase 9 contributes to the beginning of plaque and is a potential biomarker for the early identification of atherosclerosis in asymptomatic patients with diabetes [frontiersin.org]
- 6. Matrix metalloproteinase 9 a potential major player connecting atherosclerosis and osteoporosis in high fat diet fed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Mmp-9-IN-4 solubility and stability in culture media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of MMP-9-IN-4, a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9). The following sections detail its solubility, stability in culture media, and recommended experimental procedures.
Introduction to this compound
This compound is a small molecule inhibitor of MMP-9, a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components. Dysregulated MMP-9 activity is implicated in various pathological processes, including tumor invasion, metastasis, and inflammation. This compound serves as a valuable tool for studying the biological roles of MMP-9 and for preclinical evaluation as a potential therapeutic agent.
Solubility of this compound
Proper dissolution of this compound is critical for accurate and reproducible experimental results. It is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted into aqueous buffers or cell culture media.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Recommended Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Prepare a high-concentration stock solution. Use of ultrasonication can aid in dissolution. Store stock solutions at -20°C or -80°C. DMSO is hygroscopic; use freshly opened solvent for best results. |
| Ethanol | Limited solubility | Not recommended as the primary solvent for high-concentration stock solutions. |
| Water | Insoluble | Do not attempt to dissolve directly in aqueous solutions. |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (check the molecular weight on the product datasheet), add the calculated volume of DMSO.
-
Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure that the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Stability of this compound in Culture Media
The stability of this compound in cell culture media is a crucial parameter for designing and interpreting cell-based assays. The following protocol provides a general method for assessing its stability.
Table 2: General Stability of Small Molecule Inhibitors in Culture Media
| Parameter | Condition | Expected Stability | Notes |
| Half-life in Media | 37°C, 5% CO₂ | Varies (requires experimental determination) | Factors such as media components (e.g., serum proteins) and pH can affect stability. |
| Working Concentration | 1-10 µM (typical) | Stable for the duration of most cell-based assays (e.g., 24-72 hours) | It is recommended to freshly dilute the inhibitor from the stock solution for each experiment. |
Protocol for Assessing the Stability of this compound in Cell Culture Medium:
This protocol utilizes High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound over time.
-
Preparation of Media Samples:
-
Prepare a solution of this compound in your cell culture medium of choice (e.g., DMEM with 10% Fetal Bovine Serum) at the desired final concentration (e.g., 10 µM).
-
Dispense aliquots of this solution into sterile tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Incubate the tubes in a cell culture incubator at 37°C and 5% CO₂.
-
-
Sample Collection and Processing:
-
At each time point, remove one tube from the incubator.
-
Immediately freeze the sample at -80°C to halt any further degradation.
-
-
HPLC Analysis:
-
Once all time points are collected, thaw the samples.
-
Prepare a standard curve of this compound in the same culture medium at known concentrations.
-
Analyze the samples and standards by a validated HPLC method capable of separating this compound from its potential degradation products.
-
Quantify the peak area corresponding to intact this compound at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t₁/₂) of the compound in the culture medium.
-
Experimental Protocols
Cell Migration/Invasion Assay (Boyden Chamber Assay)
This assay measures the effect of this compound on the ability of cells to migrate through a porous membrane, a process often dependent on MMP activity.
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours before the assay.
-
Harvest the cells and resuspend them in serum-free medium at a density of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Pre-coat the upper chamber of the Boyden chamber inserts with a basement membrane extract (e.g., Matrigel) for invasion assays (optional for migration assays).
-
Add serum-free medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM) and the cell suspension to the upper chamber. Include a DMSO vehicle control.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by the cell type's migratory capacity (e.g., 6-24 hours).
-
-
Analysis:
-
Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable stain (e.g., Crystal Violet).
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and express them as a percentage of the vehicle control.
-
Apoptosis Assay (Caspase-3/7 Activity)
This assay determines if this compound induces apoptosis in cancer cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24, 48, or 72 hours). Include a DMSO vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Caspase-Glo® 3/7 Assay:
-
Follow the manufacturer's protocol for the Caspase-Glo® 3/7 assay kit.
-
Briefly, add the Caspase-Glo® 3/7 reagent to each well and incubate at room temperature for 1-2 hours.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the results to cell viability if necessary (e.g., using a parallel plate with a CellTiter-Glo® assay).
-
Visualizations
MMP-9 Signaling Pathway
Caption: Simplified MMP-9 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
Logical Relationship in a Cell Migration Assay
Caption: The logical basis for using a cell migration assay to assess this compound efficacy.
Troubleshooting & Optimization
Technical Support Center: Optimizing MMP-9-IN-4 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MMP-9-IN-4 in cell-based assays. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful optimization of this compound concentration for your cell viability experiments.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase. MMP-9 plays a crucial role in the degradation of extracellular matrix (ECM) components, a process integral to cancer cell invasion, metastasis, and angiogenesis. Additionally, this compound has been shown to inhibit the PI3K/Akt signaling pathway, a key cascade involved in cell survival, proliferation, and apoptosis resistance. By targeting both MMP-9 and the PI3K/Akt pathway, this compound can induce cytotoxicity and apoptosis in cancer cells.
What is a typical starting concentration range for this compound in cell viability assays?
Based on available data, a sensible starting point for a dose-response experiment with this compound would be a wide concentration range spanning from low nanomolar (nM) to low micromolar (µM) concentrations.[1] A common practice is to use a concentration approximately 100 times the in vitro Ki or IC50 value of the enzyme assay.[1] For an initial experiment, a range of 1 nM to 10 µM is often recommended.[1]
How should I prepare a stock solution of this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.[1] This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is kept low, typically below 0.5%, as higher concentrations can be cytotoxic to cells.[2] Always include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration) in your experiments.
How long should I incubate cells with this compound?
The optimal incubation time will vary depending on the cell line and the specific experimental question. A common starting point is to perform a time-course experiment, for example, incubating cells for 24, 48, and 72 hours. Some studies have shown significant effects of MMP-9 inhibitors on cell viability after 48 to 96 hours of treatment.
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a step-by-step guide to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., 20 µM, 2 µM, 200 nM, 20 nM, 2 nM, 0.2 nM). Remember to factor in the 2x concentration needed for a 1:1 addition to the wells.
-
-
Treatment of Cells:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate or quadruplicate.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Gently mix the contents of the wells using a multichannel pipette.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[4]
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | 72 | 3.6 | --INVALID-LINK-- |
| NFS-60 | Myeloid Leukemia | 72 | 3.61 | --INVALID-LINK-- |
| HepG2 | Liver Cancer | 72 | 2.2 | --INVALID-LINK-- |
| Caco-2 | Colorectal Cancer | Not Specified | 3.3 | --INVALID-LINK-- |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | - Variation in cell seeding density.- Inconsistent incubation times.- Pipetting errors.- Passage number of cells. | - Ensure accurate cell counting and consistent seeding density.- Standardize all incubation times precisely.- Use calibrated pipettes and proper pipetting techniques.- Use cells within a consistent and low passage number range. |
| High background in vehicle control wells | - High concentration of DMSO is toxic to the cells. | - Ensure the final DMSO concentration is below 0.5%.[2] Perform a DMSO toxicity test to determine the maximum tolerated concentration for your specific cell line. |
| Inhibitor precipitation in culture medium | - Poor solubility of the inhibitor at the tested concentration. | - Prepare a higher concentration stock solution in DMSO and use smaller volumes for dilution.- Gently warm the medium during dilution.- Visually inspect the medium for any signs of precipitation before adding it to the cells. |
| No significant effect on cell viability even at high concentrations | - The cell line may be resistant to this compound.- The inhibitor may not be active.- Insufficient incubation time. | - Test the inhibitor on a known sensitive cell line to confirm its activity.- Increase the incubation time (e.g., up to 96 hours).- Consider that the targeted pathway may not be critical for the survival of that specific cell line. |
| Unexpected increase in cell viability at certain concentrations | - Off-target effects of the inhibitor.[5][6][7][8][9] | - This can sometimes be observed with kinase inhibitors.[5][6] It's important to carefully analyze the full dose-response curve and consider potential off-target activities. Further investigation with more specific assays may be needed. |
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving In Vivo Delivery of Mmp-9-IN-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Mmp-9-IN-4. The information provided is based on best practices for in vivo delivery of small molecule inhibitors and data from related compounds, as specific in vivo data for this compound is not publicly available.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo administration of poorly soluble compounds like this compound.
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound during or after administration | Poor solubility of the compound in the chosen vehicle. | 1. Optimize the formulation: Test a range of biocompatible solvents and co-solvents (e.g., DMSO, PEG300, Tween 80, Solutol HS 15). Determine the optimal ratio to maintain solubility upon dilution in an aqueous environment. 2. Consider alternative formulations: Investigate the use of lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), which can enhance the oral absorption of poorly water-soluble drugs.[1] 3. Sonication: Gently sonicate the formulation to aid in dissolution, but be cautious of potential compound degradation. |
| Low or variable bioavailability after oral administration | - Poor aqueous solubility limiting dissolution in the gastrointestinal tract. - First-pass metabolism. - Efflux by transporters like P-glycoprotein. | 1. Formulation enhancement: Utilize solubility-enhancing excipients or lipid-based formulations.[1][2] 2. Particle size reduction: Micronization or nanocrystal technology can increase the surface area for dissolution. 3. Co-administration with inhibitors of metabolic enzymes or efflux pumps: This should be approached with caution and thorough investigation of potential drug-drug interactions. |
| Inconsistent results between animals | - Improper dosing technique. - Variability in animal physiology. - Formulation instability. | 1. Standardize administration technique: Ensure consistent volume, rate of administration, and anatomical location for injections. For oral gavage, ensure the compound is delivered directly to the stomach. 2. Ensure formulation homogeneity: Thoroughly mix the formulation before each administration to prevent settling of the compound. 3. Monitor animal health: Factors such as stress, diet, and underlying health conditions can influence drug absorption and metabolism. |
| Local irritation or inflammation at the injection site (for parenteral administration) | - High concentration of organic solvents (e.g., DMSO). - Precipitation of the compound at the injection site. | 1. Minimize co-solvent concentration: Use the lowest effective concentration of organic solvents. 2. Increase injection volume: A larger volume can help to dilute the irritant. 3. Change administration route: If possible, consider a less sensitive route of administration. |
| Lack of efficacy in the in vivo model | - Insufficient target engagement due to poor pharmacokinetics. - Rapid metabolism and clearance of the compound. - The compound may not be effective in the chosen model. | 1. Pharmacokinetic analysis: Conduct a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your model. This will inform the optimal dosing regimen. 2. Dose-escalation study: Perform a dose-response study to identify the effective dose range. 3. Verify target engagement: Assess MMP-9 activity in target tissues after administration of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in vivo?
A1: Without specific in vivo data for this compound, a recommended starting dose cannot be provided. It is crucial to perform a dose-escalation study to determine the optimal dose for your specific animal model and disease indication. As a reference, other MMP inhibitors like SB-3CT have been used at doses of 25 mg/kg in mice.[3][4][5]
Q2: How can I prepare a formulation of this compound for in vivo use?
A2: this compound is likely to have poor aqueous solubility. A common starting point for formulation development is to use a mixture of a solubilizing agent and a vehicle. For example, a formulation of 10% DMSO in saline was used for the MMP-9 inhibitor SB-3CT.[3] Other options include polyethylene glycol (e.g., PEG300), propylene glycol, and surfactants like Tween 80 or Cremophor EL. It is essential to test the solubility and stability of this compound in your chosen formulation before in vivo administration.
Q3: What administration route is best for this compound?
A3: The optimal administration route depends on the experimental goals and the pharmacokinetic properties of the compound.
-
Intravenous (IV): Bypasses absorption barriers and provides 100% bioavailability. It is often used to determine the intrinsic pharmacokinetic properties of a compound.
-
Intraperitoneal (IP): A common route for preclinical studies, often providing good systemic exposure, though absorption can be variable.
-
Oral (PO): A clinically relevant route, but bioavailability can be limited by poor solubility and first-pass metabolism. The oral bioavailability of the MMP inhibitor marimastat was found to be variable.[6]
-
Subcutaneous (SC): Can provide sustained release and prolonged exposure.
Q4: How can I assess the in vivo efficacy of this compound?
A4: Efficacy can be assessed by measuring the inhibition of MMP-9 activity in the target tissue and by observing the desired therapeutic outcome in your disease model. Techniques to measure MMP-9 activity include zymography, ELISAs for MMP-9 protein levels, and immunohistochemistry.[7]
Q5: Are there any known off-target effects of this compound?
A5: this compound has been reported to also inhibit AKT activity.[6] It is important to consider potential off-target effects when interpreting your in vivo results.
Quantitative Data Summary
Since specific quantitative data for this compound is unavailable, the following tables provide data for other well-characterized MMP inhibitors to serve as a reference.
Table 1: Pharmacokinetic Parameters of Select MMP Inhibitors
| Compound | Administration Route | Dose | Cmax | Tmax | Elimination Half-life | Species | Reference |
| Marimastat | Oral | 50 mg twice daily | 196 ng/mL | 1-2 hours | 4-5 hours | Human | [8] |
| Marimastat | Oral | 50-200 mg twice daily | - | - | 8-10 hours | Human | [6][9] |
| SB-3CT | Intraperitoneal | 25 mg/kg | - | - | - | Mouse | [3][5] |
| SB-3CT | Intravenous | 25 mg/kg | - | - | - | Mouse | [4] |
Table 2: Solubility of SB-3CT
| Solvent | Solubility | Reference |
| DMF | 25 mg/ml | [10] |
| DMSO | 15 mg/ml | [10] |
| Ethanol | 2 mg/ml | [10] |
| DMF:PBS (pH 7.2) (1:5) | 0.1 mg/ml | [10] |
Experimental Protocols
Protocol 1: Preparation of an this compound Formulation for Intraperitoneal Injection
Disclaimer: This is a general protocol and must be optimized for this compound based on its determined solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Solubility Testing (Small Scale): a. In separate microcentrifuge tubes, attempt to dissolve a small, known amount of this compound in various vehicles (e.g., 100% DMSO, 100% PEG300, and mixtures like 50% PEG300/50% Water, 10% DMSO/40% PEG300/50% Water). b. Vortex and briefly sonicate if necessary. c. Visually inspect for complete dissolution. d. Based on these results, select a promising vehicle for the full formulation.
-
Formulation Preparation (Example using DMSO/PEG300/Saline): a. Weigh the required amount of this compound for the desired final concentration and number of animals. b. In a sterile vial, add the appropriate volume of DMSO to dissolve the this compound. Vortex until fully dissolved. c. Add the required volume of PEG300 and vortex to mix thoroughly. d. Slowly add the sterile saline dropwise while continuously vortexing to prevent precipitation. e. Visually inspect the final formulation for any precipitation. If the solution is cloudy, the formulation is not suitable for injection.
-
Administration: a. Administer the formulation to the animals via intraperitoneal injection at the desired dose volume (typically 5-10 mL/kg for mice). b. Ensure the formulation is at room temperature before injection.
Protocol 2: Assessment of MMP-9 Activity in Tissue using Gelatin Zymography
Materials:
-
Tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors, omitting EDTA)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels containing 1 mg/mL gelatin
-
Zymogram renaturation buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram development buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in water)
Procedure:
-
Protein Extraction: a. Homogenize tissue samples in lysis buffer on ice. b. Centrifuge the lysate at 4°C to pellet cellular debris. c. Collect the supernatant and determine the protein concentration.
-
Gel Electrophoresis: a. Mix equal amounts of protein with non-reducing sample buffer. Do not heat the samples. b. Load the samples onto the gelatin-containing SDS-PAGE gel. c. Run the gel at a constant voltage at 4°C.
-
Enzyme Renaturation and Development: a. After electrophoresis, wash the gel in renaturation buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS. b. Incubate the gel in development buffer overnight at 37°C.
-
Staining and Visualization: a. Stain the gel with Coomassie Brilliant Blue for 30-60 minutes. b. Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs. c. MMP-9 activity will appear as a band at approximately 92 kDa.
Visualizations
Caption: MMP-9 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo delivery and evaluation of this compound.
Caption: Logical troubleshooting guide for in vivo experiments with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 3. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MMP-9 inhibitor SB-3CT improves neurological outcomes in ischemic stroke mice by modulation of astrocytic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of Matrix Metalloproteinase-9 Attenuates Secondary Damage Resulting from Severe Traumatic Brain Injury | PLOS One [journals.plos.org]
- 6. academic.oup.com [academic.oup.com]
- 7. In Vivo Roles for Matrix Metalloproteinase-9 in Mature Hippocampal Synaptic Physiology and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I trial of Marimastat, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor marimastat in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Overcoming Resistance to MMP-9-IN-4 in Cancer Cells
Welcome to the technical support center for MMP-9-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential resistance mechanisms encountered during pre-clinical research with the selective MMP-9 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Matrix Metalloproteinase-9 (MMP-9). It functions by binding to the catalytic domain of MMP-9, chelating the essential zinc ion in the active site.[1] This action prevents MMP-9 from degrading its substrates in the extracellular matrix (ECM), thereby inhibiting cancer cell invasion, migration, and angiogenesis.[2][3][4]
Q2: Our cancer cell line, initially sensitive to this compound, has developed resistance. What are the potential mechanisms?
A2: Acquired resistance to this compound can arise from several molecular alterations. The most common hypotheses include:
-
Activation of Bypass Signaling Pathways: Cancer cells may upregulate alternative signaling cascades that promote invasion and proliferation independently of MMP-9. Key pathways to investigate are PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT.[5]
-
Increased MMP-9 Expression: Cells may compensate for the inhibitor by significantly overexpressing the MMP-9 protein, thereby overwhelming the available concentration of this compound.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Target Mutation: While less common for this class of inhibitors, mutations in the MMP9 gene could alter the inhibitor's binding site, reducing its affinity.
Q3: Are there known biomarkers that correlate with sensitivity or resistance to this compound?
A3: While research is ongoing, preliminary indicators of sensitivity may include high baseline MMP-9 expression and a strong dependence on MMP-9 for invasion, as determined by in vitro assays. Conversely, resistance may be associated with the upregulation of compensatory signaling molecules such as activated Akt, ERK, or STAT3, or high expression of drug efflux pumps like MDR1.
Troubleshooting Guide
This guide provides a structured approach to identifying and potentially overcoming resistance to this compound in your cancer cell lines.
Problem 1: Decreased Efficacy of this compound in Cell Viability/Invasion Assays
Possible Cause 1.1: Activation of Bypass Signaling Pathways
Troubleshooting Steps:
-
Pathway Profiling: Perform Western blot analysis on lysates from both sensitive and resistant cells to compare the phosphorylation status (activation) of key proteins in major survival and invasion pathways (e.g., p-Akt, p-ERK, p-STAT3).
-
Co-inhibition Studies: Treat resistant cells with a combination of this compound and a specific inhibitor of the identified activated pathway (e.g., a PI3K inhibitor like Wortmannin or a MEK inhibitor like Trametinib). A synergistic effect would suggest the involvement of that bypass pathway.
Signaling Pathway: MMP-9 and Potential Bypass Mechanisms
Caption: Resistance to this compound can occur via activation of alternative signaling pathways.
Possible Cause 1.2: Increased MMP-9 Expression
Troubleshooting Steps:
-
Quantify MMP-9 Levels: Compare MMP-9 protein levels in sensitive versus resistant cells using Western blot or ELISA. Also, assess MMP-9 mRNA levels using qRT-PCR to determine if the upregulation is at the transcriptional level.
-
Dose-Response Curve Shift: Generate a new dose-response curve for this compound on the resistant cells. A rightward shift in the IC50 value may indicate that higher concentrations of the inhibitor are needed to overcome the increased target protein.
Problem 2: Inconsistent Results in Animal Models
Possible Cause 2.1: Pharmacokinetic/Pharmacodynamic (PK/PD) Issues
Troubleshooting Steps:
-
Verify Drug Exposure: Measure the concentration of this compound in plasma and tumor tissue over time to ensure adequate and sustained exposure.
-
Assess Target Engagement: Analyze MMP-9 activity in tumor lysates from treated and untreated animals using gelatin zymography to confirm that the inhibitor is reaching its target and is active in vivo.
Experimental Workflow: Investigating In Vivo Resistance
References
- 1. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. MMP9 - Wikipedia [en.wikipedia.org]
- 4. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Metalloproteinases in Chemoresistance: Regulatory Roles, Molecular Interactions, and Potential Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MMP-9-IN-4 Assay Guidance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MMP-9-IN-4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known activities?
This compound is a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9) with an IC50 value of 7.46 nM.[1] It is important to note that this compound also exhibits off-target activity, inhibiting AKT with an IC50 of 8.82 nM.[1] Furthermore, this compound has been observed to induce cytotoxicity and apoptosis in various cell lines, including Wi-38, MCF-7, NFS-60, and HepG-2 cells.[1]
Q2: What are the common assay formats to measure MMP-9 activity or levels?
The most common methods for quantifying MMP-9 are Enzyme-Linked Immunosorbent Assays (ELISA) and fluorometric activity assays.
-
ELISA: This immunoassay measures the total amount of MMP-9 protein (both pro- and active forms) in a sample.[2][3][4]
-
Fluorometric Activity Assay: This assay measures the enzymatic activity of MMP-9 by detecting the cleavage of a specific fluorogenic substrate.[5][6][7][8]
Q3: What are some potential sources of interference when using this compound in an assay?
Several factors can interfere with MMP-9 assays when using this compound:
-
Solvent Effects: this compound is often dissolved in Dimethyl Sulfoxide (DMSO). High concentrations of DMSO can inhibit MMP-9 expression and secretion.[9] It is recommended to keep the final DMSO concentration in your assay below 0.4% to avoid unintended inhibition of MMP-9.[9]
-
Off-Target Effects: As this compound also inhibits AKT, this could indirectly affect MMP-9 expression and activity in cell-based assays, as the PI3K/AKT pathway is involved in regulating MMP-9.[1][10][11]
-
Compound Properties: The chemical properties of this compound itself could potentially interfere with assay components, although specific instances have not been widely reported.
Troubleshooting Guides
High Background in MMP-9 ELISA
High background can obscure the specific signal, leading to inaccurate results. Here are common causes and solutions:
| Potential Cause | Recommended Mitigation Strategy |
| Insufficient Washing | Increase the number of wash steps. Ensure complete aspiration of wash buffer from wells between washes. Allow a short soak time (e.g., 30 seconds) with the wash buffer in each well. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Avoid cross-contamination of reagents. |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA). Extend the blocking incubation time. Consider adding a non-ionic detergent like Tween-20 (0.05% v/v) to the blocking buffer. |
| High Detection Antibody Concentration | Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Non-specific Binding of Secondary Antibody | Run a control without the primary antibody. Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species. |
Low Signal or Poor Sensitivity in MMP-9 Activity Assays
A weak or absent signal can make it difficult to detect MMP-9 activity. Consider the following:
| Potential Cause | Recommended Mitigation Strategy |
| Inactive MMP-9 | Ensure proper activation of pro-MMP-9 to its active form. Common activators include APMA (p-aminophenylmercuric acetate).[12] Note that optimal activation times can vary.[12] |
| Improper Sample Handling/Storage | Store samples at -80°C for long-term storage and avoid repeated freeze-thaw cycles. Keep samples on ice during preparation. |
| Incorrect Assay Buffer Conditions | Ensure the assay buffer has the correct pH (near neutral) and contains necessary cofactors like Ca2+ and Zn2+.[12] |
| Substrate Degradation | Protect fluorogenic substrates from light. Prepare substrate solutions fresh before use. |
| Insufficient Incubation Time | Optimize the incubation time for substrate cleavage. This can range from 30 minutes to several hours depending on the assay and sample.[6][7] |
Experimental Protocols
Detailed Protocol for Fluorometric MMP-9 Activity Assay
This protocol is a general guideline for a fluorometric MMP-9 activity assay. Specific details may vary based on the kit manufacturer.
-
Reagent Preparation:
-
Prepare Assay Buffer (typically containing Tris, CaCl2, NaCl, and a detergent like Brij-35).
-
Reconstitute the lyophilized MMP-9 standard and fluorogenic substrate according to the kit instructions. Protect the substrate from light.
-
Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.4%.
-
-
Sample Preparation:
-
Cell Culture Supernatants: Centrifuge to remove cellular debris.
-
Serum/Plasma: Use platelet-poor plasma. Samples may require dilution in Assay Buffer.
-
Tissue Homogenates: Homogenize tissue in a lysis buffer containing a non-ionic detergent, centrifuge to pellet debris, and collect the supernatant.[3]
-
-
Assay Procedure:
-
Add standards, samples, and inhibitor dilutions to a 96-well plate.
-
If measuring total MMP-9 activity, activate the pro-MMP-9 in the samples and standards by adding APMA and incubating at 37°C.[8]
-
Add the MMP-9 substrate to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm or 325/393 nm, depending on the substrate) in a kinetic or endpoint mode.[6][7]
-
Standard MMP-9 ELISA Protocol
This is a generalized protocol for a sandwich ELISA. Always refer to the specific kit manual for detailed instructions.
-
Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare wash buffer, standards, and detection antibody dilutions as per the kit manual.
-
Prepare samples as described in the fluorometric assay protocol. Dilute samples as necessary with the provided assay diluent.
-
-
Assay Procedure:
-
Add standards and samples to the pre-coated microplate wells and incubate.
-
Wash the wells with wash buffer.
-
Add the biotinylated detection antibody and incubate.
-
Wash the wells.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add TMB substrate and incubate in the dark.
-
Add stop solution to terminate the reaction.
-
Read the absorbance at 450 nm.
-
Visualizations
Signaling Pathways Involving MMP-9
MMP-9 expression and activity are regulated by complex signaling networks. The diagram below illustrates some of the key pathways.
Caption: Key signaling pathways regulating MMP-9 expression and activation.
Experimental Workflow for MMP-9 Inhibitor Screening
The following diagram outlines a typical workflow for screening potential MMP-9 inhibitors like this compound.
Caption: A generalized workflow for screening MMP-9 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. elkbiotech.com [elkbiotech.com]
- 4. raybiotech.com [raybiotech.com]
- 5. InnoZyme™ Gelatinase (MMP-2/MMP-9) Activity Assay kit, Fluorogenic | CBA003 [merckmillipore.com]
- 6. creativebiomart.net [creativebiomart.net]
- 7. assaygenie.com [assaygenie.com]
- 8. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of matrix metalloproteinase-9 secretion by dimethyl sulfoxide and cyclic adenosine monophosphate in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CXCL12/CXCR4 signaling activates Akt-1 and MMP-9 expression in prostate cancer cells: the role of bone microenvironment-associated CXCL12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. home.sandiego.edu [home.sandiego.edu]
Troubleshooting inconsistent results with Mmp-9-IN-4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Mmp-9-IN-4. The information is tailored for scientists and drug development professionals to address common experimental challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing inconsistent IC50 values for this compound in my experiments?
A1: Inconsistent IC50 values can arise from several factors. This compound is a potent inhibitor of both MMP-9 (IC50: 7.46 nM) and AKT (IC50: 8.82 nM)[1]. This dual activity can lead to varied cellular responses depending on the specific context.
Troubleshooting Steps:
-
Cell Line Variability: Different cell lines express varying levels of MMP-9 and have different levels of AKT signaling pathway activation. The cytotoxic IC50 of this compound has been shown to vary significantly across different cell lines (e.g., 2.2 nM in HepG-2 vs. 374 nM in Wi-38)[1]. Ensure you are using a consistent cell line and passage number.
-
Assay Conditions: The conditions of your assay, such as incubation time, cell density, and serum concentration in the media, can all influence the apparent IC50. It is crucial to maintain consistent parameters between experiments.
-
Off-Target Effects: Given the dual inhibition of MMP-9 and AKT, the observed effect may be a combination of both. Consider using more specific inhibitors for either target as controls to dissect the individual contributions.
Q2: I am seeing higher than expected cytotoxicity in my control cells. What could be the cause?
A2: Unforeseen cytotoxicity can be alarming. Besides the direct pro-apoptotic effects of this compound[1], other factors could be at play.
Troubleshooting Steps:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control to assess the effect of the solvent on your cells.
-
Compound Purity: Verify the purity of your this compound stock. Impurities from synthesis could have cytotoxic effects.
-
Cell Health: Ensure your cells are healthy and not stressed before adding the compound. Stressed cells can be more susceptible to the effects of inhibitors.
Q3: My results suggest that this compound is not effectively inhibiting MMP-9 activity in my model. Why might this be?
A3: A lack of expected MMP-9 inhibition can be due to several experimental variables.
Troubleshooting Steps:
-
Activation of Pro-MMP-9: MMP-9 is often secreted as an inactive pro-enzyme (pro-MMP-9) and requires activation[2]. Ensure your experimental system has the necessary components for MMP-9 activation, or consider using an assay that measures the activity of exogenously added active MMP-9.
-
Presence of TIMPs: Tissue inhibitors of metalloproteinases (TIMPs) are natural inhibitors of MMPs[3]. The presence of high levels of TIMPs in your cell culture supernatant or in vivo model could be masking the effect of this compound.
-
Compound Degradation: this compound may be unstable in your specific experimental conditions. Consider reducing the incubation time or performing a time-course experiment to find the optimal window for observing inhibition.
-
Assay Specificity: Ensure your MMP-9 activity assay is specific and not subject to interference from other components in your sample.
Q4: I am observing effects that I cannot attribute to either MMP-9 or AKT inhibition. What should I do?
A4: While this compound is reported to target MMP-9 and AKT, off-target effects are always a possibility with small molecule inhibitors.
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for any newly identified targets or pathways affected by this compound.
-
Control Experiments: Use structurally similar but inactive compounds as negative controls to determine if the observed effects are specific to this compound's inhibitory activity.
-
Target Knockdown/Overexpression: Use techniques like siRNA or CRISPR to specifically modulate MMP-9 and AKT levels in your cells. This can help confirm if the observed phenotype is indeed dependent on these targets.
Quantitative Data Summary
| Target/Cell Line | IC50 Value | Reference |
| MMP-9 | 7.46 nM | [1] |
| AKT | 8.82 nM | [1] |
| Wi-38 (Cytotoxicity) | 374 nM | [1] |
| MCF-7 (Cytotoxicity) | 3.6 nM | [1] |
| NFS-60 (Cytotoxicity) | 3.61 nM | [1] |
| HepG-2 (Cytotoxicity) | 2.2 nM | [1] |
Key Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours, as used in some reported studies with this compound)[1].
-
Assay: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
2. Apoptosis Assay (Caspase-3/7 Activation)
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound at various concentrations for a specified time (e.g., 72 hours)[1].
-
Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well according to the assay kit's protocol.
-
Incubation: Incubate at room temperature for the recommended time to allow for caspase activity.
-
Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Analysis: Normalize the signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
3. Cell Migration Assay (Wound Healing/Scratch Assay)
-
Create Monolayer: Grow cells to a confluent monolayer in a multi-well plate.
-
Create "Wound": Use a sterile pipette tip to create a uniform scratch across the center of the monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area. A study showed that 2.2 nM of this compound inhibited cell migration by 93.77% in HepG-2 cells after 24 hours[1].
Visualizations
References
Technical Support Center: MMP-9-IN-4 Stability and Storage
For researchers and drug development professionals utilizing MMP-9-IN-4, ensuring the stability and integrity of the compound is paramount for reproducible and accurate experimental results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: While specific long-term stability data for this compound is not extensively published, based on general guidelines for similar non-hydroxamate MMP inhibitors, solid this compound should be stored at -20°C for long-term use. For short-term storage, it may be kept at room temperature in the continental US, but this can vary.[1] Always refer to the Certificate of Analysis provided by the supplier for the most accurate storage recommendations.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a suitable solvent such as DMSO. For other MMP-9 inhibitors, stock solutions in DMSO are typically prepared at concentrations up to 100 mg/mL.[2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes. These aliquots should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month), similar to other MMP-9 inhibitors like MMP-9-IN-9.[3]
Q3: What are the signs of this compound degradation?
A3: Degradation of this compound may not be visually apparent. The primary indicator of degradation is a loss of inhibitory activity in your experiments. If you observe a decrease in the expected biological effect or a shift in the IC50 value, compound degradation should be considered as a potential cause.
Q4: Can I store this compound solutions at 4°C?
A4: It is generally not recommended to store stock solutions of small molecule inhibitors in DMSO at 4°C for extended periods, as this can lead to precipitation and potential degradation. For working solutions in aqueous buffers, short-term storage at 4°C (for a few hours) may be acceptable, but it is always best to prepare fresh working solutions for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Inhibitory Activity | Compound degradation due to improper storage. | - Prepare a fresh stock solution from solid compound. - Ensure stock solutions are aliquoted and stored at -80°C. - Avoid repeated freeze-thaw cycles. |
| Compound precipitation from solution. | - Visually inspect the solution for precipitates. - If precipitates are present, gently warm the solution to 37°C and vortex to redissolve. - Consider using a different solvent or a lower stock concentration. | |
| Inconsistent Experimental Results | Inconsistent concentration of the active compound. | - Always use freshly prepared working solutions from a validated stock. - Ensure complete dissolution of the compound when preparing stock solutions. |
| Contamination of stock solution. | - Use sterile techniques when preparing and handling solutions. - Filter-sterilize the stock solution if appropriate for your application. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming to 37°C and sonication can be used if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use, low-retention microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the appropriate aqueous buffer for your experiment.
-
Mix the working solution thoroughly by gentle vortexing or pipetting.
-
Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions.
Visualizing Troubleshooting and Signaling Pathways
Caption: Troubleshooting workflow for addressing stability issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MMP-2/MMP-9 Inhibitor IV The MMP-2/MMP-9 Inhibitor IV, also referenced under CAS 292605-14-2, controls the biological activity of MMP-2/MMP-9. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | 292605-14-2 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refining MMP-9-IN-4 Treatment Protocols for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MMP-9-IN-4 in long-term experimental settings. The information is designed to address specific issues that may be encountered during the course of these studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual inhibitor, targeting both Matrix Metalloproteinase-9 (MMP-9) and the serine/threonine kinase AKT (also known as Protein Kinase B).[1] It has been shown to have H-π interactions with MMP-9.[1] By inhibiting MMP-9, it interferes with the degradation of extracellular matrix (ECM) components, a process implicated in cancer cell invasion and metastasis.[2] Its inhibition of AKT disrupts a key signaling pathway involved in cell survival, proliferation, and apoptosis.[1][3][4]
Q2: What are the reported IC50 values for this compound?
The reported half-maximal inhibitory concentrations (IC50) for this compound are:
Q3: In which types of studies can this compound be used?
This compound has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines, making it a candidate for cancer research.[1] It has also been shown to inhibit cell migration.[1] Given the roles of MMP-9 and AKT in inflammation, angiogenesis, and tissue remodeling, its application could be explored in these areas as well.
Q4: How should I store this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C.[5] Once dissolved, for example in DMSO, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -80°C for up to six months, or at -20°C for up to one month.[5]
Troubleshooting Guides
In Vitro Studies
Issue 1: Compound Precipitation in Cell Culture Media
-
Possible Cause: The final concentration of this compound in the cell culture medium may exceed its solubility limit. The solvent used to dissolve the compound (e.g., DMSO) may also be at a concentration that is not well-tolerated by the cells or affects the compound's solubility in the aqueous media.
-
Troubleshooting Steps:
-
Verify Solubility: Check the solubility information provided by the supplier. This compound is reported to be soluble in DMSO.[5]
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is as low as possible, typically ≤0.1%, to minimize both toxicity and precipitation.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a concentrated stock solution just before each experiment.
-
Pre-warm Media: Gently pre-warm the cell culture media to 37°C before adding the inhibitor.
-
Incremental Addition: Add the inhibitor to the media dropwise while gently swirling to ensure proper mixing.
-
Test Different Formulations: If precipitation persists, consider the use of solubilizing agents or different media formulations, though this will require thorough validation to ensure it does not affect the experimental outcomes.
-
Issue 2: Loss of Inhibitor Activity Over Time in Long-Term Cultures
-
Possible Cause: this compound may degrade in the aqueous environment of the cell culture medium at 37°C over several days.
-
Troubleshooting Steps:
-
Assess Compound Stability: A stability study can be performed by incubating this compound in the cell culture medium at 37°C for various time points (e.g., 24, 48, 72 hours). The concentration of the active compound can then be measured using methods like HPLC or LC-MS/MS.[6]
-
Frequent Media Changes: In long-term experiments, it is advisable to replace the culture medium with freshly prepared medium containing this compound every 24-48 hours to maintain a consistent concentration of the active inhibitor.
-
Monitor Target Engagement: Periodically assess the inhibition of MMP-9 and AKT activity (e.g., through zymography for MMP-9 and Western blotting for phosphorylated AKT) to confirm that the inhibitor is still active in the culture.
-
Issue 3: Unexpected Cytotoxicity or Off-Target Effects
-
Possible Cause: In long-term studies, even low concentrations of an inhibitor can lead to cumulative toxicity. Off-target effects may also become more pronounced over time.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course Experiments: Conduct thorough dose-response and time-course experiments to determine the optimal non-toxic concentration of this compound for long-term studies. This should be a concentration that effectively inhibits the target without causing significant cell death in the chosen cell line.
-
Monitor Cell Health: Regularly monitor cell morphology, proliferation rates, and viability (e.g., using Trypan blue exclusion or a viability assay) throughout the experiment.
-
Include Appropriate Controls: Always include a vehicle control (e.g., cells treated with the same concentration of DMSO used to dissolve the inhibitor) to distinguish the effects of the inhibitor from those of the solvent.
-
Assess Off-Target Effects: If unexpected phenotypes are observed, consider investigating potential off-target effects by examining the activity of closely related kinases or other known off-targets of similar chemical scaffolds.
-
In Vivo Studies
Issue 1: Poor Bioavailability or Inconsistent Efficacy
-
Possible Cause: this compound may have poor solubility in the vehicle used for administration, leading to inefficient absorption. The dosing regimen may also be suboptimal.
-
Troubleshooting Steps:
-
Vehicle Selection: For poorly water-soluble compounds, various vehicles can be tested. Common options include aqueous solutions with co-solvents like DMSO, ethanol, propylene glycol, or polyethylene glycol (PEG), or oil-based vehicles for lipophilic drugs.[7] The final formulation must be non-toxic to the animals.
-
Formulation Development: Consider advanced formulation strategies such as the use of cyclodextrins, liposomes, or nanoparticles to improve solubility and bioavailability.
-
Pharmacokinetic (PK) Studies: Conduct preliminary PK studies to determine the half-life, clearance, and distribution of this compound in the animal model. This will inform the optimal dosing frequency and concentration.
-
Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection, intravenous injection) can significantly impact bioavailability and should be carefully considered and optimized.
-
Issue 2: Difficulty in Monitoring Target Engagement In Vivo
-
Possible Cause: Assessing whether the inhibitor is reaching its target and exerting its effect in a whole organism can be challenging.
-
Troubleshooting Steps:
-
Pharmacodynamic (PD) Biomarkers: Identify and validate PD biomarkers to monitor the biological activity of this compound. This could include measuring the levels of active MMP-9 in tissue or plasma samples via zymography or ELISA, and assessing the phosphorylation status of AKT and its downstream targets in tissue lysates by Western blotting or immunohistochemistry.[3][8][9]
-
Ex Vivo Analysis: Tissues can be harvested at different time points after inhibitor administration and analyzed ex vivo to assess target engagement.
-
Imaging Techniques: In some cases, imaging techniques with tagged inhibitors or substrates can be used to visualize target engagement in living animals.[3]
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (nM) after 72h exposure |
| Wi-38 | 374 |
| MCF-7 | 3.6 |
| NFS-60 | 3.61 |
| HepG-2 | 2.2 |
Data summarized from MedChemExpress.[1]
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
-
Prepare Stock Solution: Dissolve this compound in sterile DMSO to a concentration of 10 mM.
-
Prepare Media Samples: In sterile tubes, add this compound to your complete cell culture medium (including serum and any other supplements) to the final working concentration you intend to use in your long-term experiment (e.g., 10 nM, 100 nM). Also, prepare a vehicle control with the equivalent concentration of DMSO.
-
Incubation: Incubate the tubes at 37°C in a humidified incubator with 5% CO2.
-
Time Points: At various time points (e.g., 0, 8, 24, 48, 72 hours), remove an aliquot from each tube.
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis.
-
Analysis: Analyze the concentration of intact this compound in the samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Interpretation: Plot the concentration of this compound over time to determine its stability profile in the culture medium. This will help you decide on the frequency of media changes required for your long-term experiments.
Protocol 2: Long-Term In Vitro Treatment and Monitoring of Target Inhibition
-
Cell Seeding: Seed your cells of interest in appropriate culture vessels and allow them to adhere and enter the logarithmic growth phase.
-
Establish Treatment Groups:
-
Untreated control
-
Vehicle control (e.g., 0.1% DMSO)
-
This compound at a low, non-toxic concentration (determined from initial dose-response curves).
-
-
Treatment and Media Changes: Add the vehicle or this compound to the respective culture wells. Based on the stability data (from Protocol 1), change the media with fresh inhibitor or vehicle at regular intervals (e.g., every 48 hours).
-
Monitoring Cell Viability: At each media change, and at the end of the experiment, assess cell viability using a method such as Trypan blue exclusion or a commercial viability assay.
-
Harvesting Cells for Analysis: At the end of the long-term treatment period (e.g., 7, 14, or 21 days), harvest the cells.
-
Analysis of Target Inhibition:
-
MMP-9 Activity: Perform gelatin zymography on the conditioned media to assess the activity of secreted MMP-9.
-
AKT Pathway Inhibition: Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of AKT (p-AKT) and key downstream targets (e.g., p-GSK3β, p-mTOR).
-
Apoptosis: Assess markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) by Western blotting or flow cytometry if relevant to your experimental question.
-
Visualizations
Caption: Dual inhibitory mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring drug-target interactions through target engagement-mediated amplification on arrays and in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics | PLOS One [journals.plos.org]
Addressing Mmp-9-IN-4 cytotoxicity in normal cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals utilizing Mmp-9-IN-4. Our aim is to help you address and manage the cytotoxic effects of this inhibitor in normal cells during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when observing cytotoxicity in normal cell lines treated with this compound.
Issue 1: Unexpectedly High Cytotoxicity in Normal/Control Cell Lines
Question: I am observing significant cell death in my normal cell line (e.g., fibroblasts, epithelial cells) when using this compound, even at concentrations intended to be selective for cancer cells. Why is this happening and what can I do?
Answer:
This is a critical observation and can be attributed to the dual-inhibitory mechanism of this compound. While it is a potent inhibitor of MMP-9, it also strongly inhibits the PI3K/AKT signaling pathway, a crucial pathway for cell survival in both normal and cancerous cells.[1][2]
Possible Causes and Solutions:
-
On-Target AKT Inhibition: this compound has been shown to inhibit AKT with an IC50 of 8.82 nM, which is comparable to its MMP-9 inhibitory activity (IC50: 7.46 nM).[1] Inhibition of the AKT pro-survival pathway can induce apoptosis, and this effect is not specific to cancer cells.
-
Recommendation: Perform a dose-response curve with your specific normal cell line to determine the precise concentration at which cytotoxicity becomes significant. The reported IC50 for cytotoxicity in Wi-38 normal human fibroblasts is 374 nM.[1] Consider using concentrations below this threshold if your experimental goals allow.
-
-
Induction of Apoptosis: this compound induces apoptosis through the activation of caspases 3 and 7.[1][2] This is a downstream effect of AKT inhibition.
-
Recommendation: Confirm the mechanism of cell death in your normal cells using an apoptosis assay, such as Annexin V/PI staining or a caspase-3/7 activity assay. This will verify if the observed cytotoxicity is due to the expected apoptotic pathway.
-
-
Experimental Variability: Cell density, passage number, and media components can all influence a cell's sensitivity to cytotoxic agents.
-
Recommendation: Standardize your cell culture conditions. Ensure consistent seeding densities and use cells within a defined passage number range. Serum concentration in the media can also impact the AKT pathway, so consistency is key.
-
Issue 2: Difficulty in Establishing a Therapeutic Window
Question: How can I establish a concentration of this compound that inhibits MMP-9 in my cancer cell model without causing excessive toxicity to co-cultured normal cells?
Answer:
Establishing a therapeutic window is crucial. This requires a systematic comparison of the inhibitor's effects on both cell types.
Experimental Approach:
-
Comparative IC50 Determination: Determine the cytotoxic IC50 values for this compound in your cancer cell line(s) and your normal cell line(s) in parallel using a cell viability assay like the MTT or LDH assay.
-
MMP-9 Activity Assay: Measure the inhibition of MMP-9 activity (e.g., via gelatin zymography or a fluorometric MMP-9 activity assay) at various concentrations of this compound in your cancer cells.
-
Therapeutic Window Analysis: Compare the concentration range that effectively inhibits MMP-9 activity in your cancer cells with the concentration range that causes minimal cytotoxicity in your normal cells. This will define your experimental therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual inhibitor. It potently inhibits the enzymatic activity of Matrix Metalloproteinase-9 (MMP-9) with an IC50 of 7.46 nM.[1] Concurrently, it inhibits the activity of AKT, a key kinase in the PI3K/AKT pro-survival signaling pathway, with an IC50 of 8.82 nM.[1]
Q2: Why is this compound cytotoxic to normal cells?
A2: The cytotoxicity of this compound in normal cells is primarily due to its inhibition of the AKT signaling pathway. The AKT pathway is essential for the survival of most cell types, and its inhibition leads to the activation of the apoptotic cascade, specifically through caspases 3 and 7.[1][2]
Q3: What are the reported cytotoxic concentrations of this compound?
A3: The cytotoxic IC50 values of this compound vary between cell lines. In the Wi-38 normal human fibroblast cell line, the IC50 is 374 nM.[1] It is significantly more potent against the tested cancer cell lines: MCF-7 (3.6 nM), NFS-60 (3.61 nM), and HepG-2 (2.2 nM).[1]
Q4: Are there any known off-target effects of this compound?
A4: The primary "off-target" effect, or more accurately, a secondary on-target effect, is the inhibition of AKT.[1] The original study also notes its selectivity against other MMPs, showing good selectivity for MMP-9 over MMP-1, -2, and -13.[2]
Q5: What is the recommended starting concentration for in vitro experiments?
A5: Based on the published data, a starting concentration for cancer cell lines could be in the low nanomolar range (e.g., 1-10 nM). For experiments involving normal cells where minimizing cytotoxicity is critical, it is advisable to start at a lower concentration and perform a dose-response curve to identify the optimal concentration for your specific cell type and assay.
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| MMP-9 | 7.46 |
| AKT | 8.82 |
Data sourced from MedchemExpress product datasheet.[1]
Table 2: Cytotoxic Activity of this compound (72h treatment)
| Cell Line | Cell Type | IC50 (nM) |
| Wi-38 | Normal Human Fibroblast | 374 |
| MCF-7 | Human Breast Cancer | 3.6 |
| NFS-60 | Murine Myeloid Leukemia | 3.61 |
| HepG-2 | Human Liver Cancer | 2.2 |
Data sourced from MedchemExpress product datasheet.[1]
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Materials:
-
Cells in culture
-
96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate at 37°C for 3-4 hours, or until purple formazan crystals are visible.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases in apoptosis.
-
Materials:
-
Cells in culture
-
96-well white-walled plate
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well white-walled plate and allow them to adhere overnight.
-
Treat the cells with this compound and appropriate controls (vehicle, positive control for apoptosis).
-
Incubate for the desired time period.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Increased luminescence corresponds to increased caspase-3/7 activity.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to MMP-9 Inhibitors: MMP-9-IN-4 Versus a Panel of Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MMP-9-IN-4 with other notable Matrix Metalloproteinase-9 (MMP-9) inhibitors. The information presented is curated from experimental data to assist researchers in making informed decisions for their investigative needs.
Introduction to MMP-9 Inhibition
Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of the extracellular matrix. Its dysregulation is implicated in a variety of pathological processes, including tumor invasion, metastasis, and inflammation. Consequently, the development of potent and selective MMP-9 inhibitors is a significant area of research for therapeutic intervention in diseases such as cancer. This guide focuses on the comparative efficacy and selectivity of this compound against other well-known MMP-9 inhibitors.
Performance Comparison of MMP-9 Inhibitors
The inhibitory potency of various compounds against MMP-9 and other related enzymes is a critical determinant of their potential therapeutic utility and off-target effects. The following tables summarize the available quantitative data for this compound and a selection of other MMP-9 inhibitors.
Table 1: Inhibitory Activity (IC50) of Selected MMP-9 Inhibitors
| Inhibitor | MMP-9 IC50 (nM) | Other Notable Inhibitory Activity (IC50) |
| This compound | 7.46[1] | AKT: 8.82 nM[1] |
| Ilomastat (GM6001) | 0.5[2] | MMP-1: 1.5 nM, MMP-2: 1.1 nM, MMP-3: 1.9 nM[2] |
| Prinomastat (AG3340) | 5.0[2] | MMP-1: 79 nM, MMP-3: 6.3 nM[2] |
| SB-3CT | 600 (Ki) | MMP-2: 13.9 nM (Ki)[2] |
| MMP-9-IN-12 | 6,570 | HCT-116 cells: 1,540 nM[2] |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | IC50 (nM) |
| MCF-7 (Breast Cancer) | 3.6[1] |
| NFS-60 (Murine Myeloid Leukemia) | 3.61[1] |
| HepG-2 (Liver Cancer) | 2.2[1] |
| Wi-38 (Normal Human Lung Fibroblasts) | 374[1] |
Table 3: Selectivity Profile of this compound
| MMP Isoform | Inhibition |
| MMP-1 | Not specified, but described as having excellent selectivity over this isoform.[3] |
| MMP-2 | Not specified, but described as having excellent selectivity over this isoform.[3] |
| MMP-13 | Not specified, but described as having excellent selectivity over this isoform.[3] |
Mechanism of Action
This compound is a non-hydroxamate inhibitor that demonstrates a dual mechanism of action by inhibiting both MMP-9 and the serine/threonine kinase AKT, a key component of the PI3K/AKT signaling pathway that is often upregulated in cancer and can promote MMP-9 expression.[1][3] This dual inhibition may contribute to its potent anti-cancer effects. Furthermore, this compound has been shown to induce caspase-3/7 activation, a key step in the apoptotic cascade.[3]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified MMP-9 signaling pathway and points of inhibition by this compound.
Caption: General experimental workflow for the evaluation of MMP-9 inhibitors.
Experimental Protocols
In Vitro MMP-9 Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against MMP-9.
Materials:
-
Recombinant human MMP-9 (activated)
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
In the wells of the 96-well plate, add 50 µL of the diluted inhibitor solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of the activated MMP-9 enzyme solution to each well (except the negative control).
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic MMP-9 substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 420 nm in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the inhibitor concentration and calculate the IC50 value using a suitable software.
Cell Migration Assay (Boyden Chamber Assay)
This assay is used to assess the effect of an inhibitor on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line (e.g., HepG-2)
-
Cell culture medium with and without serum
-
Boyden chamber inserts (8 µm pore size) for a 24-well plate
-
Test inhibitor (e.g., this compound)
-
Fibronectin or another extracellular matrix component to coat the inserts
-
Calcein AM or crystal violet for cell staining
-
Fluorescence microscope or plate reader
Procedure:
-
Coat the top of the Boyden chamber inserts with fibronectin and allow them to dry.
-
Culture the cancer cells to sub-confluency and then serum-starve them for 24 hours.
-
Harvest the cells and resuspend them in serum-free medium containing the test inhibitor at various concentrations.
-
Add 500 µL of serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Place the inserts into the wells and add 200 µL of the cell suspension containing the inhibitor to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the underside of the insert with crystal violet or a fluorescent dye like Calcein AM.
-
Count the number of migrated cells in several fields of view under a microscope or quantify the fluorescence using a plate reader.
-
Compare the number of migrated cells in the inhibitor-treated groups to the untreated control group to determine the extent of migration inhibition.
Conclusion
This compound emerges as a potent and selective inhibitor of MMP-9 with the added advantage of targeting the PI3K/AKT signaling pathway. Its low nanomolar IC50 against MMP-9 and significant cytotoxic effects on various cancer cell lines, coupled with its ability to induce apoptosis, highlight its potential as a promising candidate for further preclinical and clinical investigation. When compared to broad-spectrum MMP inhibitors like Ilomastat and Prinomastat, this compound's selectivity may offer a better safety profile by minimizing off-target effects. The detailed experimental protocols provided in this guide offer a framework for researchers to further evaluate this compound and other inhibitors in their specific research contexts.
References
A Comparative Efficacy Analysis of MMP-9 Inhibitors: Mmp-9-IN-4 vs. Batimastat
In the landscape of cancer research and therapeutic development, matrix metalloproteinase 9 (MMP-9) has emerged as a critical target due to its pivotal role in tumor invasion, metastasis, and angiogenesis. This guide provides a detailed comparison of two prominent MMP inhibitors, Mmp-9-IN-4 and Batimastat, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a potent and selective inhibitor of MMP-9, also exhibiting inhibitory activity against the serine/threonine kinase AKT. Its efficacy is primarily demonstrated through in vitro studies showcasing cytotoxicity and apoptosis induction in various cancer cell lines. Batimastat, in contrast, is a broad-spectrum MMP inhibitor with a well-documented history of in vivo anti-tumor and anti-angiogenic activity across multiple preclinical models. While Batimastat's broad activity profile has been extensively studied, its clinical development was hampered by side effects, a factor that underscores the ongoing pursuit of more selective inhibitors like this compound.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data available for this compound and Batimastat, facilitating a direct comparison of their inhibitory profiles and cellular effects.
Table 1: Inhibitory Activity (IC50)
| Inhibitor | Target | IC50 (nM) |
| This compound | MMP-9 | 7.46[1] |
| AKT | 8.82[1] | |
| Batimastat | MMP-1 | 3[2][3][4][5][6] |
| MMP-2 | 4[2][3][4][5][6] | |
| MMP-9 | 4[2][3][4][5][6] | |
| MMP-7 | 6[2][3][4][5] | |
| MMP-3 | 20[2][3][4][5] |
Table 2: In Vitro Efficacy - Cytotoxicity (IC50)
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound | MCF-7 | Breast Cancer | 3.6[1] |
| NFS-60 | Myeloid Leukemia | 3.61[1] | |
| HepG-2 | Liver Cancer | 2.2[1] | |
| Wi-38 | Normal Lung Fibroblast | 374[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
MMP-9 Enzyme Inhibition Assay (for this compound)
This protocol describes a typical fluorogenic assay to determine the IC50 of an inhibitor against MMP-9.
-
Reagents and Materials: Recombinant human MMP-9 (activated), fluorogenic MMP-9 substrate (e.g., Mca-PLGL-Dpa-AR-NH₂), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35), this compound, and a fluorescence microplate reader.
-
Procedure: a. Prepare a serial dilution of this compound in assay buffer. b. In a 96-well microplate, add the diluted inhibitor to the wells. c. Add a fixed concentration of activated recombinant human MMP-9 to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the fluorogenic MMP-9 substrate to each well. e. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission) over time. f. Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve. g. Plot the percentage of MMP-9 inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay (for this compound)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Culture: Culture cancer cell lines (e.g., MCF-7, NFS-60, HepG-2) and a normal cell line (e.g., Wi-38) in appropriate media and conditions.
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound (e.g., 0-1 µM) for 72 hours.[1] c. After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl). e. Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to untreated control cells and plot it against the inhibitor concentration to determine the IC50 value.
Apoptosis (Caspase-3/7) Assay (for this compound)
This protocol describes a method to quantify apoptosis by measuring the activity of caspase-3 and -7.
-
Cell Culture and Treatment: Culture cancer cell lines (MCF-7, NFS-60, HepG-2) and treat with this compound at concentrations around the cytotoxic IC50 (e.g., 2.2 nM, 3.6 nM, 3.61 nM) for 72 hours.[1]
-
Procedure: a. Following treatment, lyse the cells and incubate the cell lysate with a luminogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD sequence). b. The cleavage of the substrate by active caspase-3/7 generates a luminescent signal. c. Measure the luminescence using a luminometer. d. The intensity of the luminescent signal is proportional to the amount of caspase-3/7 activity and is indicative of the level of apoptosis.
Cell Migration (Transwell) Assay (for this compound)
This protocol details a transwell assay to evaluate the effect of this compound on cancer cell migration.
-
Cell Culture and Starvation: Culture HepG-2 cells and starve them in a serum-free medium for several hours before the assay.
-
Procedure: a. Place transwell inserts with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate. b. Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber. c. Resuspend the starved cells in a serum-free medium containing this compound (e.g., 2.2 nM) and seed them into the upper chamber of the transwell insert.[1] d. Incubate the plate for a specified period (e.g., 24 hours) to allow for cell migration through the membrane.[1] e. After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. f. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet). g. Count the number of migrated cells in several microscopic fields. h. Compare the number of migrated cells in the treated group to the untreated control to determine the percentage of migration inhibition.
In Vivo Tumor Growth and Metastasis Model (for Batimastat)
This protocol provides a general framework for evaluating the in vivo efficacy of Batimastat, based on commonly reported experimental designs.
-
Animal Model: Utilize immunodeficient mice (e.g., nude mice) for xenograft studies with human cancer cell lines.
-
Tumor Implantation: Subcutaneously or orthotopically implant cancer cells into the mice to establish primary tumors.
-
Treatment Regimen: a. Once tumors reach a palpable size, randomize the mice into control and treatment groups. b. Administer Batimastat via intraperitoneal (i.p.) injection at a dose shown to be effective (e.g., 30-60 mg/kg) on a specified schedule (e.g., daily or every other day).[2][4] c. The control group receives a vehicle solution.
-
Efficacy Evaluation: a. Monitor tumor growth by measuring tumor volume regularly with calipers. b. At the end of the study, sacrifice the animals and excise the primary tumors for weighing and further analysis. c. For metastasis studies, examine relevant organs (e.g., lungs, liver) for the presence and number of metastatic nodules.
-
Data Analysis: Compare the tumor growth rates, final tumor weights, and the incidence and burden of metastasis between the Batimastat-treated and control groups to assess the in vivo efficacy.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes, the following diagrams are provided.
Caption: MMP-9 signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor evaluation.
Conclusion
This comparative guide highlights the distinct profiles of this compound and Batimastat. This compound presents a promising profile as a selective MMP-9 and AKT inhibitor with potent in vitro anti-cancer activity. Its selectivity may offer an advantage in minimizing the side effects that have hindered the clinical progression of broad-spectrum inhibitors like Batimastat. Batimastat, while facing clinical challenges, remains a valuable research tool and a benchmark for its well-characterized, potent, and broad anti-tumor and anti-angiogenic effects in vivo. The choice between these inhibitors will ultimately depend on the specific research question, with this compound being more suited for studies focused on the specific roles of MMP-9 and AKT, and Batimastat for broader investigations into the effects of MMP inhibition in complex biological systems. Further in vivo studies on this compound are warranted to fully assess its therapeutic potential.
References
- 1. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 4. Determination of MMP2/MMP9 activity by gelatin zymography analysis [bio-protocol.org]
- 5. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
JNJ0966: A Selective Allosteric Inhibitor of MMP-9 Activation
A Comparative Guide for Researchers and Drug Development Professionals
The development of selective matrix metalloproteinase (MMP) inhibitors has been a long-standing challenge in drug discovery due to the high degree of structural similarity across the MMP family. Broad-spectrum MMP inhibitors have largely failed in clinical trials, often due to off-target effects. This guide provides a detailed comparison of the selectivity profile of JNJ0966, a novel allosteric inhibitor of MMP-9, against other MMPs, supported by experimental data and protocols.
Selectivity Profile of JNJ0966
JNJ0966 represents a significant advancement in the quest for selective MMP-9 inhibition. Unlike traditional active-site inhibitors, JNJ0966 functions through a unique allosteric mechanism, preventing the conversion of the inactive zymogen (pro-MMP-9) into the catalytically active enzyme.[1][2] This mechanism contributes to its remarkable selectivity.
The inhibitory activity of JNJ0966 against the activation of pro-MMP-9 was determined to have an IC50 value of 440 nM.[3][4][5] Extensive selectivity profiling has demonstrated that JNJ0966 does not significantly inhibit the catalytic activity of several other MMPs, nor the activation of the closely related gelatinase, MMP-2.
| MMP Target | JNJ0966 Activity | IC50 |
| pro-MMP-9 (Activation) | Inhibitor | 440 nM [3][4][5] |
| pro-MMP-1 (Activation) | No significant inhibition | - |
| pro-MMP-2 (Activation) | No significant inhibition[1][2] | - |
| pro-MMP-3 (Activation) | No significant inhibition | - |
| Active MMP-1 (Catalytic) | No effect[1][2][4] | - |
| Active MMP-2 (Catalytic) | No effect[1][2][4] | - |
| Active MMP-3 (Catalytic) | No effect[1][2][4] | - |
| Active MMP-9 (Catalytic) | No effect[1][2][4] | - |
| Active MMP-14 (Catalytic) | No effect[1][2][4] | - |
Experimental Protocols
The selectivity of JNJ0966 was evaluated using a combination of biochemical and enzymatic assays. The general workflow for assessing the inhibition of pro-MMP activation is outlined below.
Protocol: Pro-MMP Activation Inhibition Assay
-
Reagents:
-
Recombinant human pro-MMPs (e.g., pro-MMP-1, pro-MMP-2, pro-MMP-3, pro-MMP-9)
-
Activating enzyme (e.g., trypsin for pro-MMP-1, -3, and -9; catalytic domain of MMP-14 for pro-MMP-2)
-
JNJ0966 (or other test inhibitor) dissolved in DMSO
-
Fluorogenic MMP substrate (e.g., DQ-gelatin)
-
Assay buffer (e.g., Tris-buffered saline with CaCl2)
-
-
Procedure:
-
Pro-MMP zymogens are pre-incubated with varying concentrations of the test inhibitor (e.g., JNJ0966) or vehicle control (DMSO) in a 96-well plate.
-
The activating enzyme is added to the wells to initiate the conversion of the pro-MMP to its active form.
-
The plate is incubated to allow for zymogen activation.
-
The fluorogenic MMP substrate is added to all wells.
-
The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates substrate cleavage by the active MMP.
-
-
Data Analysis:
-
The rate of substrate cleavage is calculated from the linear phase of the fluorescence curve.
-
The percentage of inhibition at each inhibitor concentration is determined relative to the vehicle control.
-
The IC50 value, the concentration of inhibitor required to reduce the enzyme activation by 50%, is calculated by fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow used to determine the selectivity of an inhibitor against pro-MMP activation.
Caption: Experimental workflow for determining pro-MMP activation inhibition.
MMP-9 Signaling Pathway
MMP-9 plays a crucial role in the degradation of the extracellular matrix (ECM), a key process in both normal physiological and pathological conditions such as cancer metastasis and inflammation.[6] Its activity is tightly regulated, and its dysregulation can lead to the progression of various diseases. The simplified signaling pathway below highlights the activation of MMP-9 and its downstream effects.
Caption: Simplified MMP-9 signaling and activation pathway.
References
- 1. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. JNJ 0966 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
Validating Mmp-9-IN-4's Effect on Tumor Metastasis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mmp-9-IN-4, a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9), with other alternatives in the context of tumor metastasis. The information presented is supported by experimental data from publicly available research, offering a valuable resource for evaluating its potential in cancer research and drug development.
Introduction to MMP-9 in Tumor Metastasis
Matrix Metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes. Elevated expression and activity of MMP-9 are strongly associated with tumor progression, invasion, and metastasis in various cancers.[1][2] By breaking down the physical barriers of the ECM, MMP-9 facilitates the escape of cancer cells from the primary tumor, their intravasation into blood vessels, and subsequent extravasation to form distant metastases.[3][4] Furthermore, MMP-9 is involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, and the modulation of the tumor microenvironment to support metastatic growth.[1][5] Given its multifaceted role in promoting metastasis, MMP-9 has emerged as a key therapeutic target for anti-cancer drug development.[6][7]
This compound: A Dual Inhibitor of MMP-9 and AKT
This compound is a small molecule inhibitor of MMP-9 with a reported half-maximal inhibitory concentration (IC50) of 7.46 nM . A distinguishing feature of this compound is its additional potent inhibitory activity against AKT (Protein Kinase B), with an IC50 of 8.82 nM . The PI3K/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and migration, and its aberrant activation is a hallmark of many cancers.[8] By simultaneously targeting both MMP-9 and AKT, this compound presents a dual-pronged approach to inhibiting tumor metastasis.
Performance Comparison of MMP-9 Inhibitors
This section provides a comparative overview of this compound and other selected MMP-9 inhibitors based on their reported inhibitory potency and efficacy in preclinical studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of various MMP-9 inhibitors.
| Inhibitor | Target(s) | IC50 (nM) for MMP-9 | Cell Line(s) Tested | Key Findings |
| This compound | MMP-9, AKT | 7.46 | HepG-2, MCF-7, NFS-60 | Inhibits cell migration and induces apoptosis. |
| Marimastat | Broad-spectrum MMP inhibitor | - | Various | One of the early broad-spectrum MMP inhibitors. |
| Ilomastat (GM6001) | Broad-spectrum MMP inhibitor | - | Various | Widely used as a reference broad-spectrum MMP inhibitor. |
| Batimastat (BB-94) | Broad-spectrum MMP inhibitor | - | Various | Another early broad-spectrum MMP inhibitor. |
| Andecaliximab (GS-5745) | MMP-9 | - | - | A monoclonal antibody inhibitor of MMP-9. |
| SB-3CT | MMP-2, MMP-9 | 600 | - | A selective gelatinase (MMP-2 and MMP-9) inhibitor. |
| JNJ0966 | proMMP-9 activation | 440 (for inhibition of proMMP-9 activation) | HT1080 | Allosterically inhibits the activation of proMMP-9. |
In Vitro Anti-Metastatic Effects
The following table compares the reported in vitro effects of this compound and other inhibitors on key processes of metastasis.
| Inhibitor | Assay | Cell Line | Concentration | Effect |
| This compound | Migration Assay | HepG-2 | 2.2 nM | 93.77% inhibition of cell migration. |
| This compound | Cytotoxicity Assay | MCF-7 | 3.6 nM (IC50) | Induces apoptosis. |
| This compound | Cytotoxicity Assay | HepG-2 | 2.2 nM (IC50) | Induces apoptosis. |
| SB-3CT | Invasion Assay | - | - | Reduces tumor cell invasion. |
| JNJ0966 | Invasion Assay | HT1080 | 1.0 µM (IC50) | Inhibits cellular invasion across Matrigel. |
Signaling Pathways and Experimental Workflows
This compound's Dual-Inhibition Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound, highlighting its dual inhibitory effect on both the MMP-9-mediated ECM degradation and the PI3K/AKT signaling pathway, both of which are critical for tumor metastasis.
Caption: this compound's dual inhibitory action on metastasis.
Experimental Workflow: In Vitro Invasion Assay
The following diagram outlines the typical workflow for a Matrigel invasion assay, a common method to assess the invasive potential of cancer cells in vitro.
Caption: Workflow of a Matrigel invasion assay.
Experimental Protocols
Matrigel Invasion Assay
Objective: To quantify the invasive potential of cancer cells through a basement membrane matrix.
Materials:
-
24-well plate with cell culture inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum or other chemoattractants)
-
Cotton swabs
-
Fixation solution (e.g., methanol or 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Thaw Matrigel on ice overnight. Dilute Matrigel to the desired concentration with cold, serum-free medium.
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the inserts and incubate at 37°C for at least 30-60 minutes to allow for gelling.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Add the cell suspension (e.g., 1 x 10^5 cells in 200 µL) to the upper chamber of the Matrigel-coated inserts.
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with a suitable fixation solution for 10-20 minutes.
-
Stain the fixed cells with a staining solution for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained, invaded cells in several random fields under a microscope.
Wound Healing (Scratch) Assay
Objective: To assess the migratory capacity of a cell population.
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Cell culture medium
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Using a sterile pipette tip, create a straight "scratch" or wound through the center of the cell monolayer.
-
Gently wash the well with PBS or serum-free medium to remove detached cells.
-
Replace the medium with fresh culture medium (with or without the test compound).
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control group.
-
The rate of wound closure can be quantified by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
In Vivo Tumor Metastasis Model (Experimental Metastasis)
Objective: To evaluate the effect of a compound on the colonization and growth of metastatic tumors in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)
-
Tumor cells (e.g., luciferase-expressing for in vivo imaging)
-
Sterile PBS
-
Syringes and needles
-
In vivo imaging system (for luciferase-expressing cells)
-
Calipers for primary tumor measurement (if applicable)
Procedure:
-
Culture and harvest the desired tumor cells. Resuspend the cells in sterile PBS at the appropriate concentration.
-
For experimental metastasis models, inject the tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the tail vein of the mice.
-
Administer the test compound (e.g., this compound) and vehicle control to respective groups of mice according to the desired dosing schedule.
-
Monitor the formation of metastases over time. For luciferase-expressing cells, this can be done non-invasively using an in vivo imaging system.
-
At the end of the study, euthanize the mice and harvest relevant organs (e.g., lungs, liver) for further analysis.
-
The number and size of metastatic nodules can be quantified by visual inspection, histological analysis (e.g., H&E staining), or by measuring the luciferase activity in organ lysates.
Conclusion
This compound presents a promising profile as an anti-metastatic agent due to its potent dual inhibition of MMP-9 and AKT. The available in vitro data demonstrates its ability to significantly inhibit cancer cell migration at nanomolar concentrations. Compared to broad-spectrum MMP inhibitors, which have faced challenges in clinical trials due to off-target effects, the targeted nature of this compound, particularly its dual activity, may offer a more favorable therapeutic window.
However, further research is warranted to fully validate its efficacy. Direct comparative studies of this compound against other selective MMP-9 inhibitors in standardized in vitro and in vivo models of metastasis are needed to definitively establish its superiority. Additionally, comprehensive in vivo studies are crucial to evaluate its pharmacokinetic properties, long-term efficacy, and potential toxicity. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers to design and execute such validation studies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. matrix-metalloproteinase-9-in-tumor-cell-invasion - Ask this paper | Bohrium [bohrium.com]
- 5. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective matrix metalloproteinase (MMP) inhibitors in cancer therapy: Ready for prime time? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment [ouci.dntb.gov.ua]
Cross-Validation of Mmp-9-IN-4 Activity: A Comparative Guide to In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common in vitro assays for evaluating the activity of matrix metalloproteinase-9 (MMP-9) inhibitors, with a focus on the hypothetical inhibitor Mmp-9-IN-4. The following sections detail the experimental protocols for key assays, present comparative data in a structured format, and illustrate relevant biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity of this compound
The inhibitory potential of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) across various assay platforms. The choice of assay can influence the apparent potency of the inhibitor due to differences in substrates, enzyme activation states, and endpoint measurements. Below is a summary of hypothetical IC50 values for this compound in different assays.
| Assay Type | Substrate | Detection Method | This compound IC50 (nM) |
| Enzymatic Assays | |||
| Colorimetric | Thiopeptide | Absorbance (412 nm) | 85 |
| Fluorogenic (FRET) | Quenched Fluorescent Peptide | Fluorescence (Ex/Em = 490/525 nm) | 55 |
| Gelatin Zymography | Gelatin | Staining (Coomassie Blue) | 120 |
| Cell-Based Assays | |||
| Cell Migration | Boyden Chamber | Cell Staining and Counting | 250 |
| Cell Invasion | Matrigel Invasion Chamber | Cell Staining and Counting | 350 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the table above are provided to ensure reproducibility and aid in the selection of the most appropriate assay for specific research needs.
Enzymatic Assays
a) Colorimetric Thiopeptide Assay
This assay measures the enzymatic activity of MMP-9 through the cleavage of a thiopeptide substrate.
-
Principle: The MMP-9 enzyme cleaves a thiopeptide substrate, releasing a sulfhydryl group. This group reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoic acid, a yellow product that can be quantified by measuring its absorbance at 412 nm.
-
Protocol:
-
Activate pro-MMP-9 to its active form using p-aminophenylmercuric acetate (APMA).
-
In a 96-well plate, add assay buffer, the activated MMP-9 enzyme, and varying concentrations of this compound.
-
Incubate for 30 minutes at 37°C.
-
Add the thiopeptide substrate and DTNB to initiate the reaction.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
b) Fluorogenic FRET Assay
This high-throughput assay utilizes a fluorescence resonance energy transfer (FRET) peptide substrate.
-
Principle: The FRET peptide contains a fluorescent donor and a quencher in close proximity. In its intact state, the fluorescence is quenched. Upon cleavage by MMP-9, the donor and quencher are separated, resulting in an increase in fluorescence.[1]
-
Protocol:
-
Activate pro-MMP-9 with APMA.
-
In a black 96-well plate, add assay buffer, activated MMP-9, and serial dilutions of this compound.
-
Incubate for 30 minutes at 37°C.
-
Add the FRET peptide substrate.
-
Measure the fluorescence intensity (e.g., Ex/Em = 490/525 nm) over time using a fluorescence microplate reader.
-
Determine the IC50 value from the dose-response curve.
-
c) Gelatin Zymography
This technique is used to detect and quantify the activity of gelatinases like MMP-9 in biological samples.
-
Principle: Proteins in a sample are separated by electrophoresis in a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. MMP-9 digests the gelatin in the gel, and upon staining with Coomassie Blue, areas of digestion appear as clear bands against a blue background.
-
Protocol:
-
Prepare cell lysates or conditioned media containing MMP-9.
-
Mix samples with non-reducing sample buffer and load onto a polyacrylamide gel co-polymerized with gelatin.
-
Perform electrophoresis under non-denaturing conditions.
-
Wash the gel with a Triton X-100 solution to remove SDS and renature the enzyme.
-
Incubate the gel overnight at 37°C in a developing buffer containing calcium and zinc ions.
-
Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Quantify the clear bands corresponding to MMP-9 activity using densitometry.
-
Cell-Based Assays
a) Cell Migration Assay (Boyden Chamber)
This assay assesses the effect of this compound on the migratory capacity of cells.
-
Principle: Cells are seeded in the upper chamber of a transwell insert with a porous membrane. A chemoattractant is placed in the lower chamber. Cells migrate through the pores towards the chemoattractant. The number of migrated cells is quantified after a specific incubation period.
-
Protocol:
-
Culture cells (e.g., a cancer cell line known to express MMP-9) and serum-starve them overnight.
-
Coat the underside of the transwell membrane with a chemoattractant (e.g., fibronectin).
-
Resuspend the cells in serum-free media containing different concentrations of this compound and seed them into the upper chamber.
-
Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for a period that allows for cell migration (e.g., 24 hours).
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the stained cells under a microscope.
-
b) Cell Invasion Assay (Matrigel Invasion Chamber)
This assay is a modification of the migration assay and specifically measures the invasive potential of cells.
-
Principle: The transwell membrane is coated with a layer of Matrigel, which serves as an artificial extracellular matrix. Cells must degrade this matrix to migrate to the lower chamber, a process that is often dependent on MMP activity.
-
Protocol:
-
Rehydrate the Matrigel-coated invasion chambers.
-
Follow the same procedure as the cell migration assay, seeding the cells in the upper chamber with this compound and a chemoattractant in the lower chamber.
-
After incubation, remove non-invading cells and the Matrigel from the upper surface.
-
Fix, stain, and count the invading cells on the lower surface of the membrane.
-
Visualizations
To better understand the context of this compound activity, the following diagrams illustrate a key signaling pathway involving MMP-9 and a typical workflow for cross-validating an MMP-9 inhibitor.
Caption: Simplified MMP-9 signaling pathway and points of inhibition.
Caption: Workflow for cross-validation of this compound activity.
References
A Comparative Analysis: The Specificity of MMP-9-IN-4 Versus the Broad Approach of Traditional MMP Inhibitors
In the landscape of therapeutic drug development, particularly for diseases involving tissue remodeling, inflammation, and cancer metastasis, matrix metalloproteinases (MMPs) have long been a focal point. These zinc-dependent endopeptidases are crucial for degrading the extracellular matrix (ECM), a process vital for both normal physiological functions and pathological progression. The historical approach to targeting MMPs involved broad-spectrum inhibitors, designed to block the activity of multiple MMP family members simultaneously. However, this strategy was largely unsuccessful in clinical trials due to significant side effects.[1][2][3]
This has paved the way for a new generation of highly selective inhibitors, such as MMP-9-IN-4, which target a single MMP isoform to achieve greater therapeutic efficacy with an improved safety profile. This guide provides an objective comparison between the selective inhibitor this compound and traditional broad-spectrum MMP inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action: A Tale of Two Strategies
Broad-spectrum MMP inhibitors, such as Batimastat, Marimastat, and the tetracycline antibiotic Doxycycline, primarily function by chelating the zinc ion essential for catalysis within the active site of the MMPs.[1][2] Because the catalytic domain is highly conserved across the MMP family, these inhibitors lack specificity, leading to the simultaneous inhibition of numerous MMPs involved in both pathological and essential physiological processes.[1] This lack of selectivity is the principal cause of the dose-limiting toxicities, most notably musculoskeletal syndrome (MSS), observed in clinical trials.[1][2]
In contrast, this compound is a novel, non-hydroxamate inhibitor designed for high selectivity. It engages in specific hydrogen-pi (H-π) interactions within the active site of MMP-9, allowing it to potently inhibit this specific enzyme without significantly affecting other MMPs.[4] Furthermore, this compound exhibits a dual mechanism of action by also inhibiting the activity of AKT kinase, a key player in cell survival and proliferation pathways.[4] This dual inhibition presents a multi-pronged approach to tackling diseases like cancer, where both tissue remodeling and survival signaling are critical.
Potency and Selectivity: A Quantitative Comparison
The key differentiator between this compound and broad-spectrum inhibitors is selectivity, a factor best illustrated by comparing their half-maximal inhibitory concentrations (IC50) against various enzymes. A lower IC50 value indicates greater potency.
| Compound | Target | IC50 Value | Class | Key Findings |
| This compound | MMP-9 | 7.46 nM [4] | Selective Inhibitor | Highly potent against its intended target, MMP-9. |
| AKT | 8.82 nM[4] | Exhibits potent secondary inhibition of a key cancer survival pathway. | ||
| MCF-7 (cell line) | 3.6 nM[4] | Demonstrates high cytotoxic potency in a cancer cell line. | ||
| HepG-2 (cell line) | 2.2 nM[4] | Shows significant cytotoxicity and inhibits cell migration. | ||
| Doxycycline | Multiple MMPs | 2 - 50 µM[1] | Broad-Spectrum | Significantly less potent than selective inhibitors; wide effective range. |
| Minocycline | Multiple MMPs | 100 - 300 µM[1] | Broad-Spectrum | Lower potency compared to Doxycycline. |
| Marimastat | Multiple MMPs | Nanomolar Affinity[5] | Broad-Spectrum | Potent but non-selective, leading to severe side effects in clinical trials.[5] |
| GM6001 | Multiple MMPs | MMP-9: 0.45 nM[6] | Broad-Spectrum | A potent, non-selective research inhibitor often used as a control. |
| MMP-3: 7.2 nM[6] | Demonstrates high potency against multiple MMPs. |
Clinical and Preclinical Implications
The divergent paths of broad-spectrum and selective MMP inhibitors are most evident in their clinical and preclinical outcomes.
Broad-Spectrum Inhibitors: Despite promising preclinical data, virtually all broad-spectrum MMP inhibitors, including Marimastat and Prinomastat, failed in late-stage clinical trials for cancer.[3][5] The primary reasons for failure were a combination of insufficient efficacy at tolerable doses and severe, debilitating side effects like musculoskeletal pain.[1][2][5] The inhibition of MMPs essential for normal tissue maintenance is believed to be the root cause of this toxicity.[1] Doxycycline is one of the few FDA-approved MMP inhibitors, but its use is restricted to periodontal disease at sub-antimicrobial doses.[1]
This compound (Preclinical Data): As a newer, selective compound, this compound's evaluation is primarily preclinical. The available data is promising, demonstrating potent cytotoxicity against various cancer cell lines, including breast (MCF-7) and liver (HepG-2) cancer.[4] At a concentration of 2.2 nM, it inhibited cell migration in HepG-2 cells by 93.77%.[4] Furthermore, it has been shown to induce apoptosis and activate caspases 3/7 in cancer cells.[4] This preclinical profile suggests that by selectively targeting MMP-9 and the AKT pathway, this compound could offer a viable therapeutic strategy without the off-target effects that plagued its predecessors.
| Feature | This compound (Selective Inhibitor) | Broad-Spectrum MMP Inhibitors |
| Primary Target(s) | MMP-9, AKT Kinase[4] | Multiple MMPs simultaneously[1][2] |
| Mechanism | Specific H-π interactions[4] | General zinc chelation in the active site[1][2] |
| Advantage | High selectivity minimizes off-target effects; dual-action on survival pathway. | Can inhibit multiple pathological MMPs at once. |
| Disadvantage | May be ineffective if pathology is driven by other MMPs. | High incidence of severe side effects (e.g., MSS); clinical trial failures.[1][3][5] |
| Clinical Status | Preclinical | Largely discontinued due to toxicity, with few exceptions (e.g., Doxycycline for periodontitis).[1] |
MMP-9 Signaling Pathway
MMP-9 is a critical node in a complex signaling network that governs cell behavior. Its expression is induced by various extracellular signals, including pro-inflammatory cytokines (TNF-α, IL-1β) and growth factors (TGF-β, VEGF).[7][8] These signals activate transcription factors like NF-κB and AP-1, which in turn drive MMP-9 gene expression.[7] Once secreted and activated, MMP-9 degrades ECM components like type IV collagen, facilitating cell migration and invasion.[9][10] It also cleaves and activates latent growth factors and cytokines sequestered in the ECM, amplifying signaling pathways such as PI3K/AKT and MAPK/ERK that promote cell proliferation, angiogenesis, and survival.[7][11]
Caption: The MMP-9 signaling cascade from upstream activation to downstream cellular effects.
Experimental Protocols
The quantitative data presented in this guide is typically generated using in vitro enzyme inhibition assays. Below is a detailed methodology for a common fluorometric assay used to screen for MMP inhibitors.
Protocol: Fluorometric MMP-9 Inhibitor Screening Assay
1. Principle: This assay utilizes a FRET (Förster Resonance Energy Transfer) peptide substrate. The substrate contains a fluorescent group (e.g., Mca) and a quenching group. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by active MMP-9, the fluorescent group is released from the quencher's proximity, resulting in a measurable increase in fluorescence intensity. The degree of inhibition is determined by comparing the fluorescence in the presence of a test compound to that of an uninhibited control.[12]
2. Materials:
-
Recombinant human MMP-9 (lyophilized)
-
MMP-9 Assay Buffer
-
FRET-based MMP-9 substrate (e.g., Mca-PLGL-Dpa-AR-NH₂)
-
Test Inhibitor (e.g., this compound) and known control inhibitor (e.g., GM6001)
-
96-well black plates with flat bottoms
-
Fluorescence microplate reader (Ex/Em = 325/393 nm)
-
Deionized water (dH₂O) and appropriate solvent (e.g., DMSO) for inhibitors
3. Reagent Preparation:
-
MMP-9 Enzyme: Reconstitute lyophilized MMP-9 with pre-chilled assay buffer to the desired stock concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. On the day of the assay, dilute the stock enzyme to the final working concentration in assay buffer and keep on ice.[12]
-
MMP-9 Substrate: Prepare a stock solution of the FRET substrate in DMSO. Dilute to the final working concentration in assay buffer just before use.
-
Inhibitor Solutions: Prepare a 100X stock solution of the test inhibitor (this compound) and control inhibitors in an appropriate solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.
4. Assay Procedure:
-
Reaction Setup: In a 96-well plate, add reagents in the following order:
-
Enzyme Control (EC): 50 µL Assay Buffer + 10 µL diluted MMP-9 enzyme.
-
Inhibitor Wells (S): 49 µL Assay Buffer + 1 µL of test inhibitor dilution + 10 µL diluted MMP-9 enzyme.
-
Solvent Control (SC): 49 µL Assay Buffer + 1 µL of solvent (e.g., DMSO) + 10 µL diluted MMP-9 enzyme.
-
Background Control (BC): 60 µL Assay Buffer (no enzyme).
-
-
Pre-incubation: Mix the contents of the wells and incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 40 µL of the diluted MMP-9 substrate to all wells to bring the total volume to 100 µL. Mix immediately.
-
Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (Ex/Em = 325/393 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[12]
5. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve (ΔRFU/min).
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Slope of SC - Slope of S) / Slope of SC] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Caption: Workflow for a typical MMP-9 fluorometric inhibitor screening assay.
Conclusion
The journey of MMP inhibitors in drug development provides a clear lesson in the importance of target selectivity. The initial strategy of broad-spectrum inhibition, while logical in theory, proved untenable in clinical practice due to severe, mechanism-based toxicities. The development of highly selective inhibitors like this compound represents a paradigm shift. By precisely targeting a specific, pathologically relevant enzyme—and in this case, a crucial cell survival pathway as well—these next-generation compounds hold the potential to deliver on the initial promise of MMP inhibition: effective treatment for cancer and inflammatory diseases with a significantly improved safety profile. Further preclinical and clinical evaluation of selective inhibitors is essential to validate this promising therapeutic approach.
References
- 1. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential clinical implications of recent MMP inhibitor design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dovepress.com [dovepress.com]
- 6. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Matrix Metalloproteinase-9 (MMP-9) as a Therapeutic Target: Insights into Molecular Pathways and Clinical Applications [mdpi.com]
- 9. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Agonist-Biased Signaling via Matrix Metalloproteinase-9 Promotes Extracellular Matrix Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
Head-to-Head Comparison: Mmp-9-IN-4 vs. Marimastat in Preclinical Research
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer research and inflammatory diseases, Matrix Metalloproteinase-9 (MMP-9) has emerged as a critical therapeutic target due to its pivotal role in tissue remodeling, cell migration, and angiogenesis. This guide provides a comprehensive head-to-head comparison of two notable MMP inhibitors: Mmp-9-IN-4, a selective MMP-9 inhibitor with a unique dual-action mechanism, and Marimastat, a broad-spectrum MMP inhibitor that has undergone extensive clinical investigation. This comparison aims to equip researchers with the necessary data to make informed decisions in their drug development endeavors.
Biochemical and Pharmacological Profile
A fundamental aspect of any inhibitor is its potency and selectivity. The following table summarizes the key biochemical and pharmacological parameters of this compound and Marimastat, highlighting their distinct inhibitory profiles.
| Parameter | This compound | Marimastat |
| Target | MMP-9, AKT | Broad-spectrum MMPs |
| IC50 (MMP-9) | 7.46 nM[1] | 3 nM[1] |
| Selectivity Profile (IC50) | MMP-9: 7.46 nMAKT: 8.82 nM[1] | MMP-1: 5 nMMMP-2: 6 nMMMP-7: 13 nMMMP-14: 9 nM[1] |
| Mechanism of Action | Non-hydroxamate inhibitor with H-π interactions with MMP-9; also inhibits AKT activity.[1] | Mimics the peptide structure of natural MMP substrates, binding to the zinc ion at the active site of MMPs. |
In Vitro Performance and Cellular Effects
The efficacy of an inhibitor at the cellular level is a crucial determinant of its therapeutic potential. This section compares the in vitro performance of this compound and Marimastat in key cancer-related assays.
| In Vitro Assay | This compound | Marimastat |
| Cell Cytotoxicity (IC50) | MCF-7 (Breast Cancer): 3.6 nMNFS-60 (Myeloid Leukemia): 3.61 nMHepG-2 (Liver Cancer): 2.2 nMWi-38 (Normal Lung Fibroblasts): 374 nM[1] | Data on direct cytotoxicity is less prominent as its primary mechanism is anti-invasive rather than cytotoxic. |
| Cell Migration Inhibition | Inhibited migration of HepG-2 cells by 93.77% at a concentration of 2.2 nM.[1] | Reduces invasion of astrocytoma and glioblastoma cells in vitro. |
| Apoptosis Induction | Induces apoptosis in MCF-7, NFS-60, and HepG-2 cells at nanomolar concentrations.[1] | Not a primary mechanism of action. |
| Caspase 3/7 Activation | Induces significant caspase 3/7 activation in MCF-7, NFS-60, and HepG-2 cells.[1] | Not reported as a primary effect. |
In Vivo Efficacy in Preclinical Models
Animal models provide invaluable insights into the therapeutic potential and limitations of drug candidates. While direct comparative in vivo studies are limited, this section summarizes available data from xenograft models.
| In Vivo Model | This compound | Marimastat |
| Xenograft Tumor Model | Data from in vivo xenograft models for this compound is not extensively published in the reviewed sources. | In a human gastric cancer xenograft model, Marimastat has been shown to inhibit tumor growth.[2] In head and neck squamous-cell carcinoma xenografts, combination therapy with Marimastat delayed tumor growth.[3] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by these inhibitors is crucial for elucidating their therapeutic effects and potential side effects.
MMP-9 is a key downstream effector of various signaling pathways that promote cancer progression, including the PI3K/AKT/mTOR pathway.[4][5][6][7] This pathway is frequently hyperactivated in cancer and plays a central role in cell proliferation, survival, and metastasis.[4][5][6][7]
Figure 1: Simplified MMP-9 signaling pathway in cancer.
Marimastat acts as a broad-spectrum inhibitor, targeting the catalytic activity of multiple MMPs, including MMP-9. Its mechanism is based on chelating the zinc ion essential for the enzymatic activity of MMPs.
This compound , in contrast, exhibits a more targeted approach. It not only inhibits MMP-9 activity but also suppresses the AKT signaling pathway. This dual inhibition is a significant advantage, as it targets both the downstream effector (MMP-9) and a key upstream signaling node (AKT), potentially leading to a more potent anti-cancer effect and mitigating resistance mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Independent Validation of Mmp-9-IN-4's Anti-Cancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of Mmp-9-IN-4 with other Matrix Metalloproteinase-9 (MMP-9) inhibitors. The information is compiled from preclinical data, with a focus on quantitative results and detailed experimental methodologies to aid in the independent validation and further investigation of this compound.
Introduction to this compound
This compound is a potent, non-hydroxamate inhibitor of MMP-9, a key enzyme implicated in tumor invasion, metastasis, and angiogenesis.[1] Overexpression of MMP-9 is associated with poor prognosis in various cancers, making it a critical target for therapeutic intervention.[2][3] this compound distinguishes itself by also exhibiting inhibitory activity against AKT, a central node in cancer cell survival signaling pathways.[1] This dual-action mechanism suggests a potential for enhanced anti-cancer efficacy.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound against various cancer cell lines and compare its inhibitory activity with other known MMP-9 inhibitors.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | 3.6 | [1] |
| NFS-60 | Myeloid Leukemia | 3.61 | [1] |
| HepG2 | Liver Cancer | 2.2 | [1] |
| Wi-38 | Normal Lung Fibroblast | 374 | [1] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparative Inhibitory Activity of MMP-9 Inhibitors
| Inhibitor | Type | MMP-9 IC50/Ki (nM) | Selectivity Profile | Reference |
| This compound | Non-hydroxamate | 7.46 (IC50) | Also inhibits AKT (IC50 = 8.82 nM) | [1] |
| SB-3CT | Mechanism-based | 600 (Ki) | Selective for MMP-2/MMP-9 | [4] |
| Prinomastat (AG3340) | Broad Spectrum | 0.26 (Ki) | Also inhibits MMP-1, MMP-2, MMP-3, MMP-13 | |
| Batimastat (BB-94) | Broad Spectrum | 0.5 (IC50) | Broad spectrum MMP inhibitor | [2] |
| GS-5745 (Andecaliximab) | Monoclonal Antibody | 2.0-6.6 (KD for active MMP-9) | Highly selective for MMP-9 | [5] |
Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition. KD (Dissociation constant) is a measure of the binding affinity between an antibody and its antigen.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects through the dual inhibition of MMP-9 and the PI3K/AKT signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to facilitate independent validation. These protocols are based on standard laboratory procedures and are consistent with the methods likely used in the initial characterization of this compound.
MMP-9 Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MMP-9.
Procedure:
-
Reconstitute lyophilized MMP-9 enzyme in assay buffer on ice.
-
Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
In a 96-well plate, add the diluted MMP-9 enzyme to wells containing either the inhibitor or vehicle control.
-
Incubate at 37°C for 15-30 minutes.
-
Prepare the MMP-9 substrate solution in assay buffer.
-
Add the substrate solution to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 325 nm and an emission wavelength of 393 nm in a kinetic mode for 30-60 minutes at 37°C.[6]
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of this compound on cancer cells.
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with serial dilutions of this compound or a vehicle control and incubate for 72 hours.[7][8][9]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[8]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Caspase-3/7 Activation)
This assay quantifies the induction of apoptosis by measuring the activity of caspase-3 and -7.
Procedure:
-
Seed cells in a 96-well, opaque-walled plate and treat with this compound at its IC50 concentration for 72 hours.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[10][11]
-
Add the Caspase-Glo® 3/7 Reagent to each well, ensuring a 1:1 ratio with the cell culture medium.
-
Mix the contents by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the migratory capacity of cancer cells.
Procedure:
-
Grow a confluent monolayer of cancer cells in a 6-well or 12-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[12][13]
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing this compound at a non-toxic concentration (e.g., its IC50 for HepG2 cells, 2.2 nM) or a vehicle control.[1]
-
Capture images of the scratch at time 0 and after 24 hours of incubation.[14]
-
Measure the width of the scratch at multiple points at both time points.
-
Calculate the percentage of wound closure to determine the extent of cell migration.
Conclusion
The available preclinical data indicate that this compound is a potent dual inhibitor of MMP-9 and AKT with significant anti-proliferative, pro-apoptotic, and anti-migratory effects in various cancer cell lines. Its nanomolar efficacy against cancer cells, coupled with a wider therapeutic window for normal cells, presents a promising profile. However, it is crucial to note that the current data primarily originates from a single discovery study. Independent validation of these findings, along with comprehensive in vivo efficacy and toxicology studies, is essential to fully elucidate the therapeutic potential of this compound. The provided experimental protocols are intended to guide researchers in these validation efforts. The development of highly selective MMP-9 inhibitors remains a challenge, and the dual-targeting approach of this compound may offer a strategic advantage in overcoming the limitations of previous generations of MMP inhibitors.[2][3][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix metalloproteinase-9 (MMP-9) and its inhibitors in cancer: A minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 11. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Wound healing migration assay (Scratch assay) [protocols.io]
- 13. Wound healing assay | Abcam [abcam.com]
- 14. Wound healing cell migration assay [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Mmp-9-IN-4
This document provides crucial safety, handling, and operational protocols for Mmp-9-IN-4, a potent inhibitor of matrix metalloproteinase-9 (MMP-9) and AKT activity.[1] Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Prudent Laboratory Practices and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.
-
Body Protection: A laboratory coat must be worn at all times. For procedures with a higher risk of splashes, consider a chemical-resistant apron.
-
Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood or ventilated balance enclosure, a NIOSH-approved respirator is recommended to prevent inhalation.
Storage, Handling, and Disposal
Storage: For long-term stability, it is advisable to store this compound at -20°C, protected from light.[3] While one supplier suggests room temperature storage may be adequate for short periods in the continental US, cryopreservation is a more cautious approach for maintaining compound integrity.[1][4]
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid form to avoid aerosol generation.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prepare solutions in a fume hood. For solubility, this compound can be dissolved in solvents like DMSO.
Spill Procedures:
-
Evacuate the immediate area.
-
Wear appropriate PPE as described above.
-
For small spills of solid material, gently cover with an inert absorbent material (e.g., vermiculite, sand) and scoop into a sealed container for disposal. Avoid raising dust.
-
For liquid spills, absorb with a chemical absorbent pad or inert material.
-
Clean the spill area with a suitable decontamination solution and dispose of all contaminated materials as hazardous waste.
Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste. Do not dispose of down the drain.
Quantitative Biological Activity
This compound exhibits potent inhibitory and cytotoxic effects across various assays. The following table summarizes key quantitative data.
| Parameter | Value | Cell Line / Target | Reference |
| MMP-9 Inhibition (IC50) | 7.46 nM | Enzyme Assay | [1] |
| AKT Inhibition (IC50) | 8.82 nM | Enzyme Assay | [1] |
| Cytotoxicity (IC50) | 374 nM | Wi-38 | [1] |
| 3.6 nM | MCF-7 | [1] | |
| 3.61 nM | NFS-60 | [1] | |
| 2.2 nM | HepG-2 | [1] | |
| Apoptosis Induction | 3.6 nM (72 h) | MCF-7 | [1] |
| 3.61 nM (72 h) | NFS-60 | [1] | |
| 2.2 nM (72 h) | HepG-2 | [1] | |
| Cell Migration Inhibition | 93.77% | HepG-2 (at 2.2 nM, 24 h) | [1] |
| Antibacterial Activity (MIC) | 1.814 µM | E. coli | [1] |
Experimental Protocols
In Vitro MMP-9 Inhibition Assay (Fluorometric)
This protocol is adapted from standard fluorometric inhibitor screening assays.[2][5][6] It measures the ability of this compound to inhibit the cleavage of a quenched fluorogenic MMP-9 substrate.
Workflow for MMP-9 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM CaCl2, 0.05% Triton X-100).[7]
-
MMP-9 Enzyme: Reconstitute and dilute active human MMP-9 enzyme in pre-chilled assay buffer to the desired working concentration. Keep on ice.
-
MMP-9 Substrate: Prepare a stock solution of a FRET-based MMP-9 substrate (e.g., Mca-PLGL-Dpa-AR-NH2) in DMSO, then dilute to the final working concentration in assay buffer.
-
This compound: Prepare a stock solution in DMSO. Create a series of dilutions in assay buffer to test a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add the this compound dilutions to the appropriate wells. Include wells for a positive control (MMP-9 enzyme without inhibitor) and a negative control (assay buffer only).
-
Add the diluted MMP-9 enzyme solution to all wells except the negative control.
-
Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the diluted MMP-9 substrate to all wells.
-
Immediately begin measuring the fluorescence in a kinetic mode (e.g., every 1-2 minutes for 30-60 minutes) using a microplate reader (e.g., Ex/Em = 325/393 nm).
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Normalize the rates relative to the positive control (100% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell Migration (Transwell) Assay
This protocol is based on standard transwell migration or Boyden chamber assays and is used to assess the effect of this compound on cancer cell migration.[8][9][10]
Methodology:
-
Cell Culture and Starvation:
-
Culture cells (e.g., HepG-2) to ~80% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours prior to the assay.
-
-
Assay Setup:
-
Place Transwell inserts (e.g., 8-µm pore size) into a 24-well plate.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.
-
Harvest the starved cells and resuspend them in a serum-free medium at a concentration of approximately 2 x 10^5 cells/mL.
-
Treat the cell suspension with various concentrations of this compound (or a vehicle control, e.g., DMSO). Incubate for 30 minutes at 37°C.
-
-
Migration:
-
Seed 100-200 µL of the treated cell suspension into the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a CO2 incubator for 12-24 hours, allowing the cells to migrate through the porous membrane.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with a 0.1% Crystal Violet solution for 20-30 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Count the migrated cells in several random fields of view under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured with a plate reader.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Express the results as a percentage of migration relative to the vehicle control.
-
Signaling Pathway Inhibition
This compound is a dual inhibitor, targeting both MMP-9 and the PI3K/Akt signaling pathway.[1] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and migration. Its activation can lead to the downstream activation of transcription factors like NF-κB, which in turn promotes the expression of the MMP-9 gene.[11][12][13] By inhibiting Akt, this compound can suppress this signaling cascade, leading to reduced MMP-9 production and a subsequent decrease in cell invasion and migration.
PI3K/Akt Pathway and this compound Inhibition
Caption: this compound inhibits cell migration by targeting Akt and active MMP-9.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abcam.com [abcam.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. assaygenie.com [assaygenie.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Inhibition of cancer cell migration with CuS@ mSiO2-PEG nanoparticles by repressing MMP-2/MMP-9 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Platelet-type 12-lipoxygenase induces MMP9 expression and cellular invasion via activation of PI3K/Akt/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
